Probucol-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H48O2S2 |
|---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |
InChI Key |
FYPMFJGVHOHGLL-AOUIHTGTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Probucol-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol-d6 is the deuterated analog of Probucol, a lipid-lowering agent with potent antioxidant properties. The substitution of six hydrogen atoms with deuterium imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical assays of Probucol.[1] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and drug development professionals.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes the known and predicted physicochemical properties. The data for the non-deuterated form, Probucol, is included as a close proxy, given that deuterium substitution is not expected to significantly alter these fundamental properties.
| Property | Value | Source |
| Chemical Name | 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol-d6 | N/A |
| Molecular Formula | C₃₁H₄₂D₆O₂S₂ | [1] |
| Molecular Weight | 522.88 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 125-128 °C (Probucol) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol; Extremely soluble in chloroform (Probucol) | [2] |
| pKa (predicted) | 10.27 ± 0.70 (Probucol) | [2][4] |
| logP (predicted) | 8.92 - 10.57 (Probucol) | [5] |
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Storage Conditions:
-
Store in a well-closed, light-resistant container.
-
Recommended storage is at room temperature, away from heat, moisture, and direct light.[6][7]
-
Keep in a dry and well-ventilated place.[8]
Stability Profile:
-
General Stability: Probucol is a stable compound under recommended storage conditions.
-
Oxidative Degradation: As a potent antioxidant, Probucol itself is susceptible to oxidation. In the presence of oxidizing agents, it can be converted to a spiroquinone and a diphenoquinone.[9]
-
Formulation Stability: In a study of otic formulations, Probucol microparticles demonstrated good short-term stability, with only about a 10% loss over seven days under specific storage conditions.[10]
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline protocols for key experiments related to the chemical properties and stability of this compound.
Determination of Lipophilicity (logP) by RP-HPLC
Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is a reliable alternative to the traditional shake-flask method.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate retention.
-
Reference Compounds: A series of compounds with known logP values that span the expected logP of this compound.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Prepare solutions of the reference compounds in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the reference compounds and this compound solutions into the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot a calibration curve of log k versus the known logP values of the reference compounds.
-
Determine the logP of this compound by interpolating its log k value on the calibration curve.
-
Stability Indicating Assay by HPLC
Objective: To develop and validate an HPLC method to quantify the degradation of this compound under various stress conditions, thus determining its stability profile.
Methodology:
-
Method Development:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Validation:
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.
-
-
Long-Term and Accelerated Stability Studies:
-
Store this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Analyze samples at predetermined time points to quantify the amount of this compound remaining and any degradation products formed.
-
Visualizations
Experimental Workflow for Stability Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathway of Probucol's Antioxidant and Lipid-Lowering Effects
Caption: Probucol's mechanism of action in lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probucol | 23288-49-5 [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Probucol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. e-lactancia.org [e-lactancia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probucol-Ursodeoxycholic Acid Otic Formulations: Stability and In Vitro Assessments for Hearing Loss Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core In Vitro Mechanisms of Action of Probucol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the in vitro mechanism of action of Probucol-d6. As a deuterated analog of Probucol, its mechanisms at the cellular and molecular level are identical to those of the parent compound. Deuteration is primarily a strategy to modify pharmacokinetic properties and is not expected to alter in vitro biological activity. This document consolidates key findings on Probucol's antioxidant, anti-inflammatory, and lipid-modulating effects, presenting quantitative data, detailed experimental methodologies, and visual representations of critical pathways to support further research and drug development.
Introduction
Probucol is a lipophilic bis-phenol compound with potent antioxidant and lipid-modulating properties.[1] While initially developed as a lipid-lowering agent, its clinical use has been limited due to its tendency to lower high-density lipoprotein (HDL) cholesterol levels.[2] However, extensive research has revealed multifaceted anti-atherosclerotic mechanisms that are independent of its systemic lipid-lowering effects. This compound is an isotopically labeled version of Probucol, designed to offer a different pharmacokinetic profile. This guide focuses exclusively on the foundational in vitro mechanisms of action, which are shared by both Probucol and this compound.
The primary in vitro actions of this compound can be categorized into three core areas:
-
Potent Antioxidant Activity: Direct scavenging of free radicals and inhibition of lipid peroxidation.
-
Modulation of Macrophage Cholesterol Metabolism: Inhibition of foam cell formation and complex effects on cholesterol efflux pathways.
-
Anti-inflammatory Effects on Endothelial Cells: Downregulation of key adhesion molecules involved in atherosclerotic plaque formation.
Core Mechanism 1: Antioxidant Action
This compound is a powerful antioxidant that directly interferes with the oxidative processes central to the initiation and progression of atherosclerosis. Its primary antioxidant function in vitro is the inhibition of low-density lipoprotein (LDL) oxidation, a critical event that leads to the formation of atherogenic oxidized LDL (Ox-LDL).[3]
Inhibition of Lipid Peroxidation
Probucol integrates into lipoprotein particles and cellular membranes, where it acts as a chain-breaking antioxidant, effectively scavenging free radicals to prevent lipid peroxidation.[4]
Experimental Findings:
-
Incubation of LDL with endothelial cells or copper ions (Cu²⁺) leads to oxidative modification. The addition of Probucol (5 µM) prevents this modification, inhibiting the increase in lipid peroxides and the subsequent uptake of this LDL by macrophages.[3]
-
In cultured bovine endothelial cells, preincubation with Probucol protects against cytotoxicity and the accumulation of thiobarbituric acid-reacting substances (TBARS), a marker of lipid peroxidation, induced by Ox-LDL or cumene hydroperoxide.[4]
-
Studies using electron spin resonance (ESR) spectrometry have shown that Probucol dose-dependently scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.[5]
Quantitative Data: Antioxidant Effects
| Parameter Measured | Cell/System Used | Treatment | Result | Reference(s) |
| LDL Oxidation | Human LDL + Endothelial Cells or Cu²⁺ | 5 µM Probucol | Complete inhibition of oxidative modification | [3] |
| Lipid Peroxidation (TBARS) | Rat Cortex Homogenate | Low-dose Probucol | Inhibition of TBARS formation | [5] |
| Radical Scavenging | DPPH Radicals (ESR) | Increasing concentrations of Probucol | Dose-dependent scavenging activity | [5] |
| Superoxide Scavenging | In vitro assay | Probucol | Demonstrated powerful superoxide scavenging | [6] |
Experimental Protocol: LDL Oxidation Inhibition Assay
Objective: To determine the ability of this compound to inhibit the copper-catalyzed oxidation of LDL in vitro.
-
LDL Isolation: Human LDL is isolated from fresh plasma of healthy donors by sequential ultracentrifugation. The purity and concentration of the isolated LDL are determined.
-
Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol). A solution of copper (II) sulfate (CuSO₄) is prepared in deionized water.
-
Oxidation Reaction: Isolated LDL (e.g., 100 µg/mL) is incubated in a phosphate-buffered saline (PBS) solution. This compound is added at various final concentrations (e.g., 1-10 µM), with a vehicle control.
-
Initiation of Oxidation: Oxidation is initiated by adding CuSO₄ to a final concentration of 5-10 µM. The mixture is incubated at 37°C.
-
Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm, using a spectrophotometer. The time course of absorbance is recorded, and the lag phase (the time before rapid oxidation begins) is calculated.
-
Data Analysis: An increase in the lag phase in the presence of this compound compared to the control indicates an inhibitory effect on LDL oxidation.
Logical Workflow: Inhibition of Foam Cell Formation
Caption: this compound inhibits the oxidation of LDL, preventing its uptake by macrophage scavenger receptors and subsequent transformation into a foam cell.
Core Mechanism 2: Modulation of Macrophage Cholesterol Metabolism
This compound significantly impacts cholesterol handling in macrophages, a key cell type in atherosclerosis. Its most notable effect is the inhibition of cholesterol efflux mediated by the ATP-binding cassette transporter A1 (ABCA1).
Inhibition of ABCA1-Mediated Cholesterol Efflux
ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from cells to lipid-poor apolipoprotein A-I (apoA-I), initiating the formation of HDL. Probucol has been shown to be a potent inhibitor of this pathway.
Mechanism of Inhibition:
-
Probucol impairs the translocation of the ABCA1 protein from intracellular compartments to the cell's plasma membrane. By preventing the transporter from reaching its site of action, it effectively blocks the efflux of cholesterol.
-
This inhibition is specific to the ABCA1 pathway; Probucol does not affect cholesterol efflux mediated by scavenger receptor class B type I (SR-BI) or by the ATP-binding cassette transporter G1 (ABCG1).
Contradictory Findings in Foam Cells:
-
While Probucol clearly inhibits ABCA1-mediated efflux in resting or non-foam cell macrophages, its effect in lipid-laden foam cells is more complex. Some studies suggest that in foam cells, Probucol may only partially inhibit efflux and that an ABCA1-independent pathway for cholesterol removal might be active.
Quantitative Data: Effects on Cholesterol Efflux
| Parameter Measured | Cell Type | Treatment | Result | Reference(s) |
| Cholesterol Efflux (ABCA1-mediated) | J774 Macrophages | Probucol | Up to 80% inhibition | [7] |
| Cholesterol Efflux to apoA-I | THP-1 Non-Foam Cells | Probucol | 31.5% inhibition | |
| Cholesterol Efflux to apoA-I | THP-1 Foam Cells | Probucol | 18.5% inhibition |
Experimental Protocol: Cholesterol Efflux Assay
Objective: To measure the effect of this compound on ABCA1-mediated cholesterol efflux from macrophages.
-
Cell Culture and Labeling: Macrophage cell lines (e.g., J774 or THP-1) are cultured in appropriate media. Cells are plated in multi-well plates and radiolabeled by incubating with [³H]-cholesterol for 24-48 hours.
-
ABCA1 Upregulation: To specifically study the ABCA1 pathway, its expression is often induced by treating the cells with a liver X receptor (LXR) agonist (e.g., T0901317) or cAMP analogs for 18-24 hours.
-
This compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-4 hours).
-
Efflux Measurement: The treatment medium is removed, and the cells are incubated with a cholesterol acceptor, typically lipid-poor apoA-I (e.g., 10 µg/mL), for 4-6 hours.
-
Quantification: After the incubation, the medium containing the effluxed [³H]-cholesterol is collected. The cells remaining in the wells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Data Analysis: Percent cholesterol efflux is calculated as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100. The results from this compound-treated cells are compared to the vehicle control.
Signaling Pathway: Inhibition of ABCA1 Translocation
Caption: this compound inhibits the translocation of the ABCA1 transporter from intracellular compartments to the plasma membrane, blocking cholesterol efflux to ApoA-I.
Core Mechanism 3: Anti-inflammatory Action on Endothelial Cells
This compound exerts direct anti-inflammatory effects on vascular endothelial cells, which line the blood vessels. It inhibits the expression of adhesion molecules that are responsible for recruiting monocytes to the vessel wall—an early and critical step in atherogenesis.
Downregulation of Adhesion Molecules
In response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), endothelial cells upregulate the expression of adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and P-selectin. Probucol has been shown to suppress this response, likely through the inhibition of the NF-κB signaling pathway.[8][9]
Experimental Findings:
-
Pretreatment of Human Umbilical Vein Endothelial Cells (HUVECs) with Probucol significantly reduces the TNF-α-induced expression of VCAM-1 at both the mRNA and protein levels.
-
Probucol inhibits Ox-LDL-induced expression of P-selectin and E-selectin on endothelial cells.
-
This reduction in adhesion molecule expression leads to a functional decrease in the adhesion of monocytes to the endothelial cell layer.
Quantitative Data: Anti-inflammatory Effects
| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Result | Reference(s) |
| VCAM-1 Protein Expression | HUVEC | TNF-α | 50 µM (48h) | ~45% reduction | |
| VCAM-1 mRNA Expression | HUVEC | TNF-α | 50 µM (48h) | ~40% reduction | |
| Monocyte Adhesion | Pig Aortic Endothelial Cells | Ox-LDL | 25-75 µM | Inhibition from 37.3% to ~15% | |
| P-selectin Expression | Pig Aortic Endothelial Cells | Ox-LDL | 25-75 µM | Reduction from 293 ng/ml to ~133 ng/ml | |
| E-selectin Expression | HUVEC | LPS | 0-5 µM | Dose-dependent downregulation |
Experimental Protocol: Monocyte Adhesion Assay
Objective: To assess the effect of this compound on monocyte adhesion to activated endothelial cells.
-
Endothelial Cell Culture: HUVECs are grown to confluence in multi-well plates.
-
Pre-treatment: The HUVEC monolayer is pre-treated with various concentrations of this compound or vehicle control for 24-48 hours.
-
Activation: The endothelial cells are activated by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 4-6 hours in the continued presence of this compound.
-
Monocyte Labeling: A monocytic cell line (e.g., U937 or THP-1) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-incubation: The labeled monocytes are added to the activated HUVEC monolayer and incubated for 30-60 minutes to allow for adhesion.
-
Washing: Non-adherent monocytes are removed by gentle washing with PBS.
-
Quantification: The number of adherent monocytes is quantified by measuring the fluorescence in each well using a plate reader or by imaging with a fluorescence microscope.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of adherent cells, is compared between this compound-treated and control groups.
Signaling Pathway: Inhibition of Endothelial Activation
Caption: this compound inhibits the NF-κB signaling pathway, preventing the transcription of adhesion molecules like VCAM-1 and E-selectin in endothelial cells.
Conclusion
The in vitro mechanism of action of this compound is characterized by a potent, multi-pronged anti-atherosclerotic profile. Its ability to act as a powerful antioxidant, inhibit key inflammatory pathways in endothelial cells, and modulate cholesterol metabolism in macrophages provides a strong foundation for its therapeutic potential. While the in vivo effects, particularly on HDL-C levels, require careful consideration, the in vitro evidence detailed in this guide highlights core cellular mechanisms that are highly relevant to the prevention of atherosclerotic lesion development. This compilation of quantitative data, detailed protocols, and pathway diagrams serves as a valuable resource for researchers and scientists working to further elucidate the role of Probucol and its analogs in cardiovascular disease.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probucol scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited formation of thiobarbituric acid reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probucol, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probucol Pharmacological and Bio-Nanotechnological Effects on Surgically Transplanted Graft Due to Powerful Anti-Inflammatory, Anti-Fibrotic and Potential Bile Acid Modulatory Actions [mdpi.com]
Probucol-d6: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the scientific application of Probucol-d6, a deuterated analog of the lipid-lowering agent Probucol. Its primary role in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Probucol in biological matrices, a critical component in pharmacokinetic and bioequivalence studies. The use of a SIL-IS like this compound is considered best practice in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it enhances the accuracy, precision, and robustness of the method.[1]
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis, especially when dealing with complex biological matrices such as plasma or urine, various factors can introduce variability and affect the accuracy of the results. These include inconsistencies in sample preparation, injection volume, and matrix effects—whereby components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.
A suitable internal standard is a compound that is chemically and physically similar to the analyte and is added at a known concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's signal to that of the internal standard, variations introduced during the analytical workflow can be effectively normalized.
Deuterated internal standards, such as this compound, are the gold standard for LC-MS/MS analysis.[1] Since they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring that the internal standard does not interfere with the measurement of the analyte.
Bioanalytical Workflow for Probucol Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of Probucol in a biological matrix, such as plasma, using this compound as an internal standard.
Experimental Protocols
While a specific, published method detailing the use of this compound was not identified in the literature, a robust protocol can be constructed based on established methods for Probucol analysis and the principles of using deuterated internal standards. The following is a representative experimental protocol.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 10 µL of a working solution of this compound in methanol (concentration will depend on the expected range of Probucol concentrations).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution tailored to achieve good separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or deprotonated molecule) and a specific product ion that is formed upon fragmentation.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (Probucol) | m/z 515.5 (for [M-H]⁻)[2] |
| Product Ion (Probucol) | m/z 236.1[2] |
| Precursor Ion (this compound) | m/z 521.5 (Predicted for [M-H]⁻) |
| Product Ion (this compound) | To be determined experimentally, likely a similar fragmentation pattern to Probucol. |
| Collision Energy | To be optimized for maximum signal intensity |
| Dwell Time | 100-200 ms |
The logical relationship for the selection of the precursor and product ions for both the analyte and the internal standard is depicted in the following diagram.
Data Presentation
The following tables summarize the key quantitative data for a bioanalytical method using this compound.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Probucol | 515.5 | 236.1 | ESI- |
| This compound | 521.5 (Predicted) | To be determined | ESI- |
Note: The precursor ion for Probucol is based on a published method using negative ionization mode.[2] The precursor for this compound is predicted based on a +6 mass unit shift from the addition of six deuterium atoms.
Table 2: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column Type | C18 |
| Column Dimensions | 50 mm x 2.1 mm |
| Particle Size | 3.5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Conclusion
This compound serves as an indispensable tool in modern bioanalytical research for the accurate quantification of Probucol. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods mitigates the impact of experimental variability and matrix effects, leading to highly reliable data for pharmacokinetic and other drug development studies. The methodologies outlined in this guide, though based on established principles and analogous methods, provide a strong framework for the development and validation of a robust bioanalytical assay for Probucol using this compound.
References
A Technical Guide to Probucol and its Deuterated Analog, Probucol-d6, in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol is a unique lipid-lowering agent with potent antioxidant properties that has been the subject of extensive research for its role in managing hypercholesterolemia and preventing atherosclerosis. The development of deuterated analogs, such as Probucol-d6, represents a critical advancement in the bioanalytical toolkit required to accurately study the parent compound. This technical guide provides an in-depth comparison of non-deuterated Probucol and this compound, focusing on the mechanism of action of Probucol, the theoretical pharmacokinetic implications of deuteration, and the practical application of this compound as an internal standard in quantitative bioanalysis. Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in the field.
Introduction: Probucol and the Role of Deuteration
Probucol is a diphenolic compound with a distinct mechanism of action that sets it apart from other lipid-lowering drugs like statins. It primarily lowers low-density lipoprotein (LDL) cholesterol by increasing its fractional catabolism and may also inhibit cholesterol synthesis and absorption[1][2]. Furthermore, its strong antioxidant properties are thought to inhibit the oxidative modification of LDL, a key step in the development of atherosclerosis[3][4].
In drug development and clinical research, understanding a compound's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, in which six hydrogen atoms on the isopropylidene bridge have been replaced with deuterium, serves this exact purpose.
Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), creates a C-D bond that is stronger than the corresponding C-H bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). While this effect can be exploited to create new chemical entities with improved pharmacokinetic profiles, the primary application for many deuterated compounds, including this compound, is to serve as ideal internal standards for accurate quantification of the non-deuterated parent drug in biological matrices.
Chemical Structures and Properties
Probucol and this compound are chemically identical, with the exception of the isotopic substitution at the propane-2,2-diyl group. This subtle change results in a slightly higher molecular weight for the deuterated version but does not alter its fundamental chemical reactivity or physical properties.
| Property | Non-Deuterated Probucol | This compound |
| Chemical Formula | C₃₁H₄₈O₂S₂ | C₃₁H₄₂D₆O₂S₂ |
| IUPAC Name | 4,4'-((propane-2,2-diyl)bis(sulfanediyl))bis(2,6-di-tert-butylphenol) | 4,4'-(((perdeuteropropane)-2,2-diyl)bis(sulfanediyl))bis(2,6-di-tert-butylphenol) |
| Molecular Weight | ~516.84 g/mol | ~522.88 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Mechanism of Action of Probucol
Probucol's effects on lipid metabolism are multifaceted and complex, involving several key proteins and pathways. Unlike statins, its LDL-lowering effect is independent of the LDL receptor[4]. The primary mechanisms include:
-
Increased LDL Catabolism: Probucol modifies the structure of LDL particles, leading to their rapid clearance from circulation through non-LDL receptor pathways[4][5].
-
Antioxidant Activity: As a potent lipophilic antioxidant, Probucol incorporates into lipoprotein particles, protecting them from oxidative damage and thereby inhibiting the formation of pro-atherogenic foam cells[3][4].
-
Modulation of Reverse Cholesterol Transport (RCT): Probucol has a complex and debated effect on High-Density Lipoprotein (HDL) and RCT.
-
It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is crucial for the initial lipidation of apolipoprotein A-I to form nascent HDL particles[5][6][7].
-
It may increase the activity of Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, leading to lower HDL-C levels[5].
-
It may also enhance the hepatic uptake of HDL via the Scavenger Receptor Class B Type I (SR-BI)[5].
-
Despite lowering HDL-C levels, a traditionally negative indicator, Probucol's overall effect is considered anti-atherogenic, suggesting an acceleration of the RCT pathway, leading to greater cholesterol efflux from peripheral tissues to the liver for excretion[8].
Signaling Pathway Visualization
The following diagram illustrates the key pathways involved in Probucol's mechanism of action.
Caption: Probucol's multifaceted mechanism of action.
Comparative Pharmacokinetics: Probucol vs. This compound
Direct comparative pharmacokinetic studies between Probucol and this compound are not available in published literature, as this compound is not intended for therapeutic use. However, we can summarize the known pharmacokinetics of non-deuterated Probucol and discuss the theoretically expected impact of deuteration.
Pharmacokinetics of Non-Deuterated Probucol
Probucol is a highly lipophilic compound, which dictates its pharmacokinetic profile. Its absorption is limited and variable, but is enhanced when taken with food. It has an exceptionally long elimination half-life, likely due to extensive distribution into and slow release from adipose tissue.
| PK Parameter | Value (for Non-Deuterated Probucol) | Reference |
| Bioavailability | ~7% (variable, enhanced with food) | [3] |
| Time to Peak (Tₘₐₓ) | 20 to 50 days for maximal effect | |
| Elimination Half-life (t₁/₂) | 12 to >500 hours (multi-phasic) | [3] |
| Metabolism | Minimally renal | |
| Excretion | Primarily fecal | |
| AUC₂₄ₕ (Day 13, 500mg/day) | 198,500 - 244,700 µg·h/L |
The Deuterium Kinetic Isotope Effect (KIE)
The primary metabolic pathways for Probucol involve oxidation. The substitution of hydrogen with deuterium at the isopropylidene bridge—a potential site for metabolism by Cytochrome P450 (CYP) enzymes—can slow down this process.
-
Slower Metabolism: The C-D bond is stronger than the C-H bond, requiring more energy to break. This can lead to a decreased rate of metabolism for this compound compared to Probucol.
-
Longer Half-Life: A reduced metabolic rate would be expected to prolong the elimination half-life (t₁/₂) of this compound.
-
Increased Exposure: Slower clearance would result in a higher Area Under the Curve (AUC) for this compound, meaning greater total drug exposure over time.
This difference in metabolic rate is precisely why this compound is an excellent internal standard. During sample preparation and analysis, it behaves almost identically to the non-deuterated analyte but is distinguishable by its mass, allowing for precise correction of any variability.
Caption: The logical relationship of deuteration to pharmacokinetic changes.
Experimental Protocols: Bioanalysis Using this compound
The accurate quantification of Probucol in biological matrices like plasma or serum is essential for pharmacokinetic studies. The standard method is LC-MS/MS, using this compound as an internal standard.
Protocol: Quantification of Probucol in Human Plasma
Objective: To determine the concentration of Probucol in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
1. Materials and Reagents:
-
Probucol analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate modifier)
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges/solvents
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of Probucol and this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
-
Create a series of working standard solutions of Probucol by serial dilution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with the Probucol working standards to create calibration standards (CS).
-
Spike blank human plasma with separate Probucol dilutions to create QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation - PP):
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blanks) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent, Shimadzu, or Waters UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Probucol from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex, Thermo, or Waters).
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
MRM Transitions:
-
Probucol: Optimize parent ion → fragment ion transition (e.g., m/z 515.3 → 141.1).
-
This compound: Optimize parent ion → fragment ion transition (e.g., m/z 521.3 → 147.1).
-
5. Data Analysis:
-
Integrate the peak areas for both the Probucol and this compound MRM transitions.
-
Calculate the peak area ratio (Probucol Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio of the CS against their nominal concentrations.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of Probucol in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow for Probucol quantification.
Conclusion
While non-deuterated Probucol continues to be a compound of interest for its unique anti-atherosclerotic and antioxidant properties, its deuterated analog, this compound, plays a distinctly different but equally vital role in the laboratory. The principles of the kinetic isotope effect suggest that this compound would exhibit altered pharmacokinetics, likely a slower metabolism and longer half-life. However, its true value lies in its function as a stable isotope-labeled internal standard. By providing a near-perfect proxy for the analyte during extraction and analysis, this compound enables the highly accurate and precise quantification required to rigorously evaluate the pharmacokinetics and clinical efficacy of Probucol itself. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize both compounds in their drug development and research endeavors.
References
- 1. [Probucol: chemical structure, physical properties and assay methods (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probucol - Wikipedia [en.wikipedia.org]
A Deep Dive into the Biological Effects of Deuterium-Labeled Probucol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Probucol, a lipophilic bisphenol with potent antioxidant and lipid-lowering properties, has long been a subject of interest in the management of hypercholesterolemia and the prevention of atherosclerosis. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a promising avenue to enhance the pharmacokinetic and pharmacodynamic profile of Probucol. This technical guide provides a comprehensive overview of the known biological effects of Probucol and explores the anticipated advantages conferred by deuterium labeling. By leveraging the kinetic isotope effect (KIE), deuteration has the potential to slow the rate of metabolic degradation, thereby increasing systemic exposure and potentially amplifying the therapeutic efficacy of the parent compound. This document details the established mechanisms of action of Probucol, outlines experimental protocols for its evaluation, and presents a theoretical framework for the enhanced biological activity of its deuterated analogue.
Introduction to Probucol and the Rationale for Deuterium Labeling
Probucol is a unique hypolipidemic agent that, in addition to lowering low-density lipoprotein (LDL) cholesterol, exhibits strong antioxidant and anti-inflammatory effects.[1][2] Its primary mechanism of action involves inhibiting the oxidative modification of LDL, a key event in the pathogenesis of atherosclerosis.[3][4] Probucol has also been shown to influence cholesterol transport and modulate key signaling pathways involved in cellular stress responses.[5][6]
The therapeutic potential of Probucol has been explored in various conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are major contributors to disease progression.[7][8] However, its clinical use has been hampered by factors such as variable absorption and a complex pharmacokinetic profile.[1]
Deuterium labeling, the substitution of protium (¹H) with deuterium (²H or D), is a well-established strategy in drug development to improve the metabolic stability of pharmaceuticals.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE).[10] By selectively replacing hydrogen atoms at sites of metabolic vulnerability in the Probucol molecule, it is hypothesized that its pharmacokinetic profile can be significantly improved, leading to enhanced therapeutic outcomes.
Biological Effects and Mechanism of Action of Probucol
Lipid Metabolism and Antioxidant Activity
Probucol's primary recognized effect is on lipid metabolism. It modestly lowers LDL cholesterol levels but can also decrease high-density lipoprotein (HDL) cholesterol.[11] Its most significant contribution to cardiovascular health is believed to be its potent antioxidant activity. Probucol is highly lipophilic and incorporates into lipoprotein particles, where it effectively inhibits the copper-catalyzed and cell-mediated oxidation of LDL.[4][12] This is a critical step in preventing the formation of foam cells and the initiation of atherosclerotic plaques.[3]
Modulation of Cholesterol Efflux and the ABCA1 Transporter
The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoproteins. Studies have shown that Probucol can inhibit ABCA1-mediated cholesterol efflux.[5] This effect may contribute to the observed reduction in HDL levels.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Probucol has been shown to activate the Nrf2/antioxidant response element (ARE) signaling pathway.[6][13] This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a vital role in protecting cells from oxidative stress and inflammation.[6][13]
Anticipated Effects of Deuterium Labeling on Probucol
Direct comparative data on deuterium-labeled Probucol is not extensively available in published literature. However, based on the principles of the kinetic isotope effect, several enhancements to its biological profile can be hypothesized.
Pharmacokinetics
The metabolism of Probucol is a key determinant of its systemic exposure and duration of action. By replacing hydrogens at metabolically labile positions with deuterium, it is anticipated that the rate of enzymatic degradation, likely mediated by cytochrome P450 enzymes, will be reduced. This would be expected to result in:
-
Increased half-life (t½): A slower rate of metabolism would lead to a longer persistence of the drug in the body.
-
Increased maximum plasma concentration (Cmax) and Area Under the Curve (AUC): Reduced first-pass metabolism and slower systemic clearance would lead to higher overall drug exposure.[10]
These anticipated pharmacokinetic improvements are summarized in the table below.
| Pharmacokinetic Parameter | Standard Probucol (Hypothesized) | Deuterated Probucol (Anticipated) |
| Bioavailability | Low to moderate | Increased |
| Half-life (t½) | Variable | Prolonged |
| Maximum Concentration (Cmax) | Moderate | Increased |
| Area Under the Curve (AUC) | Moderate | Increased |
| Metabolic Clearance | High | Reduced |
This table presents hypothesized changes based on the kinetic isotope effect and requires experimental verification.
Pharmacodynamics and Efficacy
By increasing the systemic exposure and maintaining therapeutic concentrations for a longer duration, deuterated Probucol is expected to exhibit enhanced pharmacodynamic effects. This could translate to:
-
More potent antioxidant activity: Sustained higher concentrations of the drug within lipoproteins could provide more robust and prolonged protection against oxidative damage.
-
Enhanced activation of the Nrf2 pathway: Increased intracellular concentrations could lead to a more significant and sustained activation of the Nrf2 signaling pathway and its downstream cytoprotective genes.
-
Improved efficacy in disease models: In models of atherosclerosis and neurodegenerative diseases, the enhanced pharmacokinetic profile could lead to superior therapeutic outcomes compared to the non-deuterated counterpart.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize and compare the biological effects of standard and deuterium-labeled Probucol.
Synthesis of Deuterium-Labeled Probucol
The synthesis of deuterated Probucol would involve the use of deuterated starting materials or reagents in a multi-step chemical synthesis.[9] For example, deuterated acetone or isopropanol could be used to introduce deuterium into the isopropylidene bridge of the Probucol molecule. The final product would be purified by chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Antioxidant Activity Assay: Copper-Mediated LDL Oxidation
This assay assesses the ability of a compound to inhibit the oxidation of LDL, a key process in atherosclerosis.
Materials:
-
Human LDL, isolated by ultracentrifugation
-
Phosphate-buffered saline (PBS)
-
Copper (II) sulfate (CuSO₄) solution
-
Probucol and deuterium-labeled Probucol stock solutions (in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Dilute human LDL to a final concentration of 100 µg/mL in PBS.
-
Add various concentrations of Probucol or its deuterated analog to the LDL solution and incubate for 30 minutes at 37°C.
-
Initiate oxidation by adding CuSO₄ to a final concentration of 5 µM.
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time at 37°C.
-
The lag phase, representing the time before rapid oxidation begins, is determined for each concentration. A longer lag phase indicates greater antioxidant activity.
Cell-Based Cholesterol Efflux Assay
This assay measures the ability of cells to efflux cholesterol to an acceptor, a key step in reverse cholesterol transport.
Materials:
-
J774A.1 murine macrophage cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I)
-
Probucol and deuterium-labeled Probucol stock solutions
-
Scintillation counter
Procedure:
-
Plate J774A.1 cells in a 24-well plate and grow to confluence.
-
Label the cells with [³H]-cholesterol in RPMI-1640 medium containing 0.2% BSA for 24 hours.
-
Wash the cells and equilibrate with serum-free medium for 1 hour.
-
Treat the cells with various concentrations of Probucol or its deuterated analog for 4 hours.
-
Induce cholesterol efflux by adding ApoA-I (10 µg/mL) to the medium and incubate for 4 hours.
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Nrf2 Pathway Activation Assay: Western Blot Analysis
This assay determines the activation of the Nrf2 pathway by measuring the protein levels of its downstream targets.
Materials:
-
Human retinal pigment epithelial (RPE) cells or other suitable cell line
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with Probucol or its deuterated analog at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Signaling Pathways
Caption: Probucol's multifaceted mechanism of action.
Experimental Workflows
Caption: Workflow for LDL oxidation assay.
Caption: Workflow for Nrf2 activation assay.
Conclusion
Deuterium labeling of Probucol represents a scientifically grounded strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, it is anticipated that a deuterated analog will exhibit a superior pharmacokinetic profile, leading to increased systemic exposure and, consequently, more potent and sustained biological effects. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such a novel therapeutic agent. Further research is warranted to synthesize and characterize deuterium-labeled Probucol and to validate these hypothesized benefits in preclinical and clinical studies. The insights gained from such investigations will be invaluable for the development of next-generation therapies for cardiovascular and neurodegenerative diseases.
References
- 1. Pharmacokinetics of probucol in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probucol enhances selective uptake of HDL-associated cholesteryl esters in vitro by a scavenger receptor B-I-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of probucol on HDL-mediated sterol translocation and efflux from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 10. X-MOL [m.x-mol.net]
- 11. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Probucol-d6 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a unique diphenolic compound with potent antioxidant and lipid-modulating properties, has long been a subject of intense research in the field of metabolic diseases. The advent of stable isotope labeling has opened new avenues for meticulously tracing the metabolic fate of xenobiotics. This technical guide provides a comprehensive overview of the use of deuterated Probucol (Probucol-d6) as a tracer in metabolic studies. It delves into the core mechanisms of Probucol's action, detailed experimental protocols for utilizing this compound, and a summary of its quantitative effects on key metabolic parameters. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to employ stable isotope-labeled Probucol in their investigations.
Introduction to Probucol
Probucol is a lipophilic antioxidant that was initially developed as a lipid-lowering agent.[1] While its use in clinical practice has been limited due to its effect on high-density lipoprotein (HDL) cholesterol levels, its unique mechanisms of action continue to make it a valuable tool in metabolic research.[2] Probucol's pleiotropic effects extend beyond lipid modulation to include significant anti-inflammatory and antioxidant activities.[3] The use of a deuterated analog, this compound, allows for precise tracing of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties.[4]
Core Mechanisms of Action
Probucol exerts its effects on lipid metabolism and cellular redox status through a multi-faceted approach, influencing several key pathways.
Modulation of Cholesterol Transport
Probucol significantly impacts reverse cholesterol transport, a critical process for removing excess cholesterol from peripheral tissues. Its primary mechanisms include:
-
Inhibition of ATP-Binding Cassette Transporter A1 (ABCA1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from macrophages.[5][6][7] This transporter is crucial for the initial step of reverse cholesterol transport, where cholesterol is transferred from cells to lipid-poor apolipoprotein A-I (apoA-I).[8] Probucol appears to impair the translocation of ABCA1 to the plasma membrane.[5][7]
-
Modulation of Cholesteryl Ester Transfer Protein (CETP): Probucol increases the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[9][10] This enhanced transfer is thought to accelerate the delivery of cholesterol to the liver for excretion.[2]
-
Upregulation of Scavenger Receptor Class B Type I (SR-BI): Probucol has been shown to increase the expression and activity of SR-BI in the liver.[2] SR-BI is a key receptor for the selective uptake of cholesteryl esters from HDL by the liver, the final step in reverse cholesterol transport.
Antioxidant Signaling
A key feature of Probucol is its potent antioxidant activity. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Probucol enhances the cellular defense against oxidative stress.
This compound as a Metabolic Tracer
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. The deuterium atoms act as a "heavy" tag that can be detected by mass spectrometry, allowing researchers to distinguish the administered this compound from the endogenous pool of related molecules.[4] This enables precise quantification of its pharmacokinetic and pharmacodynamic properties.
Data Presentation: Quantitative Effects of Probucol
The following tables summarize the quantitative data on the effects of Probucol on various metabolic parameters as cited in the literature.
Table 1: Effects of Probucol on Plasma Lipids and Lipoproteins
| Parameter | Study Population | Probucol Dosage | Duration | % Change from Baseline | Reference(s) |
| Total Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -16% | [13] |
| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -13.8% | [9][10] | |
| LDL Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -14% | [13] |
| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -9.1% | [9][10] | |
| HDL Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -41% | [13] |
| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -30% | [9][10] | |
| HDL2 Cholesterol | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -68% | [9] |
| HDL3 Cholesterol | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -21% | [9] |
| ApoLDL Fractional Catabolic Rate | Hypercholesterolemic Patients | Not Specified | 2-6 months | +23% | [14] |
Table 2: Effects of Probucol on Cholesterol Transport Proteins
| Protein/Activity | Model System | Probucol Concentration/Dosage | Duration | Observed Effect | Reference(s) |
| ABCA1-mediated Cholesterol Efflux | J774 Macrophages | 1 µM | 2 hours | 50% inhibition | [15] |
| THP-1 Macrophages | 1 µM | 2 hours | 30% inhibition | [15] | |
| BHK cells expressing human ABCA1 | Not Specified | Not Specified | 93% inhibition | [15] | |
| CETP Activity | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | +30% | [9] |
| SR-BI Expression | Rabbit Liver | 1% in diet | 6 weeks | Upregulation | [2] |
Table 3: Pharmacokinetic Parameters of Probucol
| Parameter | Study Population | Dosage | Value | Reference(s) |
| AUC(24h) at Day 13 | Healthy Male Subjects | 250 mg once daily | 123,800 µg·h/L | [16] |
| Healthy Male Subjects | 500 mg once daily | 198,500 µg·h/L | [16] | |
| Healthy Male Subjects | 250 mg twice daily | 244,700 µg·h/L | [16] | |
| Accumulation Index for AUC(24h) | Healthy Male Subjects | 250 mg once daily | 2.5 | [16] |
| Healthy Male Subjects | 500 mg once daily | 2.85 | [16] | |
| Healthy Male Subjects | 250 mg twice daily | 4.21 | [16] |
Experimental Protocols
This section outlines detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A plausible synthesis for this compound would adapt known methods for Probucol synthesis.[17] A potential route involves the use of deuterated acetone (acetone-d6) as a key starting material.
-
Step 1: Synthesis of 2,2-dithiopropane-1,1,1,3,3,3-d6. This can be achieved by reacting acetone-d6 with hydrogen sulfide in the presence of a suitable acid catalyst.
-
Step 2: Condensation with 2,6-di-tert-butylphenol. The deuterated dithiopropane is then reacted with two equivalents of 2,6-di-tert-butylphenol under acidic conditions to yield this compound.[17] The final product should be purified by recrystallization or chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.
In Vivo Metabolic Tracer Study using this compound
Objective: To determine the pharmacokinetic profile and metabolic fate of Probucol in a preclinical model.
Materials:
-
This compound (synthesized and purified as described above)
-
Animal model (e.g., male Wistar rats)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue collection supplies
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Dosing: Administer a single oral dose of this compound suspended in the vehicle to the animals. A typical dose might be in the range of 10-100 mg/kg body weight.
-
Blood Sampling: Collect blood samples via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine).
-
Sample Preparation for LC-MS/MS:
-
Plasma: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound and its potential metabolites.
-
Tissues: Homogenize the tissue samples and perform a suitable extraction procedure.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of this compound and its non-deuterated counterpart (if co-administered or for baseline comparison).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both the deuterated and non-deuterated forms of Probucol.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound. Analyze tissue samples to determine the distribution of the tracer.
In Vitro Nrf2 Activation Assay
Objective: To determine if Probucol activates the Nrf2 antioxidant response pathway in a cellular model.
Materials:
-
Cell line (e.g., human hepatoma HepG2 cells or macrophage-like RAW264.7 cells)
-
Cell culture medium and supplements
-
Probucol
-
Reagents for Western blotting (antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control like β-actin)
-
Reagents for quantitative real-time PCR (qRT-PCR) (primers for Nrf2 target genes)
-
Nuclear and cytoplasmic extraction kit
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with various concentrations of Probucol for a specified period (e.g., 6-24 hours).
-
Nuclear Translocation of Nrf2 (Western Blot):
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Perform Western blotting on both fractions using an antibody specific for Nrf2. An increase in Nrf2 in the nuclear fraction indicates activation.
-
-
Expression of Nrf2 Target Genes (Western Blot and qRT-PCR):
-
Lyse the whole cells and perform Western blotting to detect the protein levels of Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR using primers specific for HO-1 and NQO1 to quantify their mRNA expression levels.
-
-
Data Analysis: Quantify the protein bands from the Western blots and normalize to a loading control. Calculate the fold change in mRNA expression from the qRT-PCR data using the ΔΔCt method.
Visualizations: Signaling Pathways and Workflows
Probucol's Effect on Reverse Cholesterol Transport
Caption: Probucol's multifaceted impact on reverse cholesterol transport.
Probucol's Activation of the Nrf2 Antioxidant Pathway
Caption: Mechanism of Nrf2-mediated antioxidant response by Probucol.
Experimental Workflow for In Vivo this compound Tracer Study
Caption: Workflow for a preclinical metabolic study using this compound.
Conclusion
This compound serves as a powerful and precise tool for elucidating the complex metabolic effects of its parent compound. This technical guide provides a foundational framework for researchers and drug development professionals, offering insights into Probucol's mechanisms of action, detailed experimental protocols, and a summary of its quantitative impact on lipid metabolism. The use of such stable isotope tracers is invaluable for advancing our understanding of metabolic pathways and for the development of novel therapeutic strategies. The provided methodologies and data summaries are intended to facilitate the design and interpretation of future metabolic studies involving Probucol and its deuterated analogs.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of HDL reduction after probucol. Changes in HDL subfractions and increased reverse cholesteryl ester transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]
Investigating the Antioxidant Properties of Probucol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a lipid-lowering agent with potent antioxidant properties, has been the subject of extensive research for its role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This technical guide explores the antioxidant characteristics of Probucol, with a specific focus on its deuterated analog, Probucol-d6. While direct experimental data on this compound is limited, this document extrapolates from the wealth of information available for Probucol to provide a comprehensive overview of its expected antioxidant mechanisms, relevant signaling pathways, and detailed experimental protocols for its investigation. The inclusion of deuterium in the this compound structure is anticipated to enhance its metabolic stability, potentially prolonging its antioxidant effects. This guide serves as a foundational resource for researchers embarking on the study of this compound's antioxidant potential.
Introduction to Probucol and the Role of Deuteration
Probucol is a diphenolic compound that has demonstrated significant antioxidant activity, primarily by acting as a free radical scavenger and inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol.[1][2] This action is crucial in the context of atherosclerosis, as oxidized LDL is a key contributor to plaque formation.[3] Beyond its impact on LDL, Probucol's antioxidant effects extend to protecting cellular membranes and biological molecules from oxidative damage.
The introduction of deuterium at specific molecular positions, creating this compound, is a strategic modification aimed at improving the compound's pharmacokinetic profile. Deuteration can slow the rate of metabolic breakdown, leading to a longer half-life and sustained therapeutic action. This enhanced metabolic stability is expected to translate to more durable antioxidant effects in vivo.
Mechanisms of Antioxidant Action
The antioxidant properties of Probucol, and by extension this compound, are multifaceted and involve both direct and indirect mechanisms:
-
Direct Free Radical Scavenging: Probucol is a powerful scavenger of superoxide free radicals.[4] Its phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.[5]
-
Inhibition of Lipid Peroxidation: Probucol effectively suppresses the oxidation of lipids, a critical process in cellular damage.[6][7] It has been shown to inhibit the peroxidation of methyl linoleate and soybean phosphatidylcholine liposomal membranes.[6]
-
Enhancement of Endogenous Antioxidant Systems: Probucol has been observed to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSHPx), and catalase.[8][9][10] This boosts the cell's intrinsic ability to combat oxidative stress.
-
Modulation of Signaling Pathways: Probucol can influence cellular signaling pathways involved in the oxidative stress response. A key pathway is the Keap1/Nrf2 signaling pathway, which plays a vital role in regulating the expression of antioxidant and cytoprotective genes.[11][12][13]
Quantitative Data on Antioxidant Activity of Probucol
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize key findings for the parent compound, Probucol. These values provide a benchmark for the expected antioxidant efficacy of this compound.
| Parameter | Model System | Probucol Concentration | Result | Reference |
| Inhibition of Lipid Peroxidation | Copper ion-induced in human monocytes | 10-80 µmol/L | Reduction from 15.30 to 7.74 µmol MDA/g cell protein | [7] |
| Inhibition of LDL Oxidation | Oxidized macrophage-mediated | 40 µmol/L | Reduction from 5.18 to 1.65 µmol MDA/g cell protein | [7] |
| Inhibition of Linoleic Acid Peroxidation | Emulsion | 25, 50, 75 µg/ml | 97.7%, 98.6%, 100% inhibition respectively | [14] |
| Antioxidant Activity vs. α-tocopherol | Oxidation of methyl linoleate in hexane | Not Specified | 17.5-fold less active than α-tocopherol | [6] |
| Suppression of LDL Oxidation | In vitro | Not Specified | As efficient as α-tocopherol | [6] |
| Biomarker | Condition | Treatment | Effect | Reference |
| Superoxide Dismutase (SOD) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Increased myocardial SOD activity | [9] |
| Glutathione Peroxidase (GSHPx) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Increased myocardial GSHPx activity | [9] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Decreased TBARS in diabetic animals | [9] |
| Glutathione (GSH) | Transient Forebrain Ischemia in rats | Probucol | Attenuated the loss of total glutathione | [15] |
| Adenosine Triphosphate (ATP) | Transient Forebrain Ischemia in rats | Probucol | Complete reversal of the decrease in ATP | [16] |
| Total Nitrate/Nitrite (NOx) | Transient Forebrain Ischemia in rats | Probucol | Attenuated the increase in NOx production | [16] |
Experimental Protocols for Assessing Antioxidant Properties
The following are detailed methodologies for key in vitro experiments to characterize the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The solution should have a deep violet color.
-
In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.
-
Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
A control containing only the solvent and DPPH solution should be measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in the appropriate solvent.
-
Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6) in a 1:1:10 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of this compound.
-
Add a small volume of the this compound solution to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of this compound is expressed as equivalents of the standard.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or other ROS generator
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Wash the cells and incubate them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induce oxidative stress by adding a ROS generator like AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced fluorescence.
Signaling Pathways and Visualizations
Probucol is known to modulate key signaling pathways involved in the cellular response to oxidative stress. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Keap1/Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of inducers like Probucol can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a bolstered antioxidant defense.[11][12][13]
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The following workflow provides a generalized overview of the steps involved in conducting common in vitro antioxidant assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
Conclusion
This compound holds significant promise as a potent antioxidant with an enhanced pharmacokinetic profile compared to its non-deuterated counterpart. The established antioxidant mechanisms of Probucol, including direct free radical scavenging, inhibition of lipid peroxidation, and modulation of endogenous antioxidant defenses through pathways like Keap1/Nrf2, provide a strong foundation for the expected activities of this compound. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to initiate and advance their investigations into the antioxidant properties of this promising deuterated compound. Further in vitro and in vivo studies are warranted to definitively characterize the antioxidant profile of this compound and to explore its full therapeutic potential in oxidative stress-related diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Probucol? [synapse.patsnap.com]
- 3. What is Probucol used for? [synapse.patsnap.com]
- 4. Probucol, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activities of probucol against lipid peroxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probucol inhibits lipid peroxidation of macrophage and affects its secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Probucol improves antioxidant activity and modulates development of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probucol promotes endogenous antioxidants and provides protection against adriamycin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of in vitro antioxidant and radical scavenging activities of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probucol Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probucol attenuates oxidative stress, energy starvation, and nitric acid production following transient forebrain ischemia in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Lipid Metabolism: An In-depth Technical Guide to the Early-Stage Research Applications of Probucol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a lipophilic bis-phenol with potent antioxidant and cholesterol-lowering properties, has been a subject of extensive research in the context of atherosclerosis and lipid metabolism. To facilitate precise and reliable quantification in biological matrices, a deuterated analog, Probucol-d6, has been synthesized. This technical guide delves into the core early-stage research applications of this compound, focusing on its critical role as an internal standard in pharmacokinetic studies and its utility in elucidating the complex mechanisms of Probucol's action. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support researchers in this field.
Core Applications of this compound in Early-Stage Research
The primary application of this compound in early-stage research is as a stable isotope-labeled internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms on the isopropylidene bridge render it chemically identical to Probucol but with a distinct mass, making it an ideal tool for correcting for matrix effects and variations in sample processing and instrument response.
Pharmacokinetic and Bioequivalence Studies
This compound is instrumental in accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of Probucol. By spiking biological samples (e.g., plasma, urine) with a known concentration of this compound, researchers can precisely quantify the concentration of the unlabeled drug.
Metabolic Fate and Mechanistic Studies
While direct studies using this compound as a metabolic tracer are not widely published, its use as an internal standard is foundational to studies investigating the metabolism of Probucol. Accurate quantification of the parent drug is the first step in identifying and quantifying its metabolites. Furthermore, by enabling reliable measurement of Probucol concentrations in various tissues and cellular compartments, this compound supports studies aimed at understanding its mechanism of action, particularly its effects on cholesterol transport and lipid metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Probucol. The use of a reliable internal standard like this compound is crucial for the accuracy of such measurements.
Table 1: Effect of Probucol on Cholesterol Efflux Kinetics in THP-1 Macrophages [1]
| Cell Type | Treatment | Vmax (% efflux/4h) | Km (µg/ml) |
| Non-foam | ApoA-I alone | 8.1 ± 0.33 | 5.46 ± 0.93 |
| Non-foam | ApoA-I + Probucol | 5.65 ± 0.28 | 6.31 ± 1.27 |
| Foam | ApoA-I alone | 3.24 ± 0.59 | 3.08 ± 0.08 |
| Foam | ApoA-I + Probucol | 4.19 ± 0.42 | 2.60 ± 0.08 |
Table 2: Inhibition of ApoA-I Mediated Cholesterol Efflux by Probucol [1]
| Cell Line | Probucol Concentration (µM) for 50% Inhibition |
| J774 Macrophages | 1 µM |
| THP-1 Macrophages | 1 µM (30% inhibition), max inhibition at 2 µM |
Table 3: Effect of Probucol Treatment on Plasma Lipids in Hypercholesterolemic Patients [2]
| Parameter | Percentage Change |
| Total Plasma Cholesterol | -16% |
| LDL Cholesterol | -14% |
| HDL Cholesterol | -41% |
| Ratio of Total Cholesterol to HDL Cholesterol | +40% |
Detailed Experimental Protocols
General Protocol for LC-MS/MS Quantification of Probucol using this compound
This protocol outlines a typical workflow for the quantification of Probucol in human plasma using this compound as an internal standard.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected range of Probucol concentrations).
-
Vortex mix for 30 seconds.
-
Add 1 mL of an organic extraction solvent mixture, such as ethyl ether:dichloromethane (1:1, v/v).[3][4]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic Separation (HPLC)
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typical. A mobile phase of acetonitrile:water:ammonia water (97:3:0.05, adjusted to pH 7.2 with formic acid) has been reported.[3][4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Detection (Tandem Mass Spectrometry)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for Probucol analysis.[3][4]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Probucol and this compound.
-
Probucol: A potential transition is m/z 515.5 → 236.1.[3][4]
-
This compound: The precursor ion will be shifted by +6 Da (m/z 521.5). The product ion may or may not be shifted depending on the fragmentation pattern, which would need to be determined empirically. A likely transition would be m/z 521.5 → 236.1 or another stable product ion.
-
-
Data Analysis: The peak area ratio of Probucol to this compound is used to construct a calibration curve from standards of known concentrations. The concentration of Probucol in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Probucol exerts complex effects on cholesterol metabolism, particularly on the reverse cholesterol transport pathway. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), a key protein for cholesterol efflux to apolipoprotein A-I (ApoA-I). However, in macrophage foam cells, it also appears to promote an ABCA1-independent cholesterol efflux pathway.
Caption: Probucol's inhibitory effect on the ABCA1-mediated cholesterol efflux pathway.
Caption: Probucol promotes an ABCA1-independent cholesterol efflux pathway in foam cells.
Experimental Workflows
The following workflow illustrates the key steps in a typical pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of Probucol using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Probucol in early-stage research. Its primary application as an internal standard in LC-MS/MS-based bioanalytical methods underpins the reliability of pharmacokinetic, bioequivalence, and metabolic studies. The detailed protocols and workflows provided in this guide, along with the visual representations of Probucol's complex effects on cholesterol efflux pathways, offer a comprehensive resource for researchers. While the direct use of this compound as a metabolic tracer remains an area for future exploration, its foundational role in quantitative bioanalysis is firmly established, enabling deeper insights into the pharmacological profile of this intriguing molecule.
References
- 1. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
Unraveling Lipid Metabolism: A Technical Guide to the Application of Probucol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has long been a subject of interest in the study of lipid metabolism and atherosclerosis. Its deuterated analog, Probucol-d6, serves as a powerful tool for researchers, offering a stable isotope label for precise tracking and quantification in complex biological systems. This technical guide provides an in-depth exploration of the use of this compound in elucidating lipid metabolism pathways, complete with experimental protocols, quantitative data summaries, and detailed signaling pathway diagrams. The use of a deuterated internal standard like this compound is critical for accurate quantification in mass spectrometry-based analyses, minimizing variability and ensuring reliable results.
Core Concepts: Probucol's Mechanism of Action
Probucol exerts its effects on lipid metabolism through a multi-faceted mechanism, primarily impacting cholesterol transport and lipoprotein metabolism. Its key actions include:
-
Inhibition of Cholesterol Efflux: Probucol has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for the efflux of cholesterol from peripheral cells to apolipoprotein A-I (apoA-I), the first step in reverse cholesterol transport.
-
Modulation of Cholesteryl Ester Transfer Protein (CETP): Probucol can influence the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.
-
Antioxidant Properties: As a potent antioxidant, Probucol protects lipoproteins, particularly low-density lipoprotein (LDL), from oxidative modification, a crucial step in the development of atherosclerosis.
-
Enhancement of LDL Catabolism: Studies have suggested that Probucol increases the fractional catabolic rate of LDL, contributing to its cholesterol-lowering effect.
Quantitative Data on Probucol's Effects on Lipid Profiles
The following tables summarize the quantitative effects of Probucol on key lipid parameters as observed in clinical studies.
| Parameter | Time Point | Mean Change from Baseline (Probucol Group) |
| Total Cholesterol | 3 Months | Significant Decrease |
| 3 Years | Significant Decrease | |
| LDL-Cholesterol | 3 Months | Significant Decrease |
| 3 Years | Significant Decrease | |
| HDL-Cholesterol | 3 Months | Significant Decrease |
| 3 Years | Significant Decrease | |
| Triglycerides | 3 Months | Significant Decrease |
| 3 Years | Significant Decrease |
Table 1: Summary of Lipid Level Changes with Probucol Treatment from the Integrated Analysis of PROSPECTIVE and IMPACT Trials.[1]
Experimental Protocols
Protocol 1: Quantification of Probucol in Human Plasma using HPLC-MS/MS
This protocol provides a sensitive and specific method for the determination of Probucol in human plasma, which can be adapted for the use of this compound as an internal standard.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a clean microcentrifuge tube, add 50 µL of internal standard working solution (this compound in methanol).
-
Add 50 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.
-
Column: Ultimate CN (50 mm × 4.6 mm, 5 µm) or equivalent.[2][3][4]
-
Mobile Phase: Acetonitrile:water:ammonia water = 97:3:0.05 (adjusted to pH 7.2 with formic acid).[2][3][4]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MRM Transitions:
3. Method Validation
The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The established method for unlabeled Probucol demonstrated a linear range of 2.5-6000 ng/mL, with recovery ranging from 93.02% to 104.12% and intra- and inter-day variances below 4.67% and 5.72%, respectively.[2][3][4]
Protocol 2: In Vitro Cholesterol Efflux Assay
This protocol can be used to assess the impact of Probucol on cholesterol efflux from macrophages, a key process in reverse cholesterol transport.
1. Cell Culture and Labeling
-
Culture J774 macrophages or THP-1 monocyte-derived macrophages in appropriate media.
-
Label cells with [3H]-cholesterol for 24 hours.
-
Equilibrate the cells in serum-free media containing a LXR agonist (e.g., TO901317) to upregulate ABCA1 expression.
2. Cholesterol Efflux Experiment
-
Wash the cells with serum-free media.
-
Incubate the cells with or without Probucol at various concentrations for a predetermined time (e.g., 2 hours).
-
Add apolipoprotein A-I (apoA-I) as the cholesterol acceptor and incubate for 4-6 hours.
-
Collect the media and lyse the cells.
-
Measure the radioactivity in the media and cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in media / (dpm in media + dpm in cell lysate)) x 100.
Signaling Pathways and Visualizations
Probucol's influence on lipid metabolism is intricately linked to several signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.
Probucol's Impact on Reverse Cholesterol Transport
Probucol interferes with the initial step of reverse cholesterol transport by inhibiting the ABCA1 transporter. This, in turn, affects the formation of nascent HDL particles.
Experimental Workflow for this compound Quantification
This workflow outlines the key steps in quantifying this compound in a biological sample, from sample collection to data analysis.
LXR/RXR Signaling Pathway in Cholesterol Homeostasis
The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) signaling pathway plays a crucial role in regulating the expression of genes involved in cholesterol transport, including ABCA1.[5][6][7] While Probucol's direct interaction with this pathway is still under investigation, its impact on ABCA1 suggests a potential indirect influence.
Conclusion
This compound is an invaluable tool for researchers investigating the intricate pathways of lipid metabolism. Its use as an internal standard in mass spectrometry-based methods allows for precise and accurate quantification of Probucol and its metabolites, facilitating detailed pharmacokinetic and pharmacodynamic studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing studies aimed at further unraveling the complex mechanisms of action of Probucol and its potential therapeutic applications in lipid-related disorders. The continued exploration of Probucol's effects on key regulatory pathways, such as those involving ABCA1 and LXR/RXR, will undoubtedly shed more light on its role in maintaining cholesterol homeostasis.
References
- 1. Integrated Analysis of Two Probucol Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 2. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIVATION OF LXR/RXR PATHWAY AMELIORATES LIVER DISEASE IN ATP7B−/− (WILSON DISEASE) MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
An In-depth Technical Guide to the Anti-inflammatory Effects of Probucol
Introduction
Probucol is a lipophilic bisphenol compound historically used as a lipid-lowering agent.[1][2] Beyond its effects on cholesterol metabolism, Probucol has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[3][4] These pleiotropic effects are the subject of ongoing research for their therapeutic potential in a variety of conditions underpinned by inflammation and oxidative stress, including atherosclerosis, neurodegenerative diseases, and diabetes.[5][6][7] While Probucol-d6, a deuterated version of the molecule, is primarily utilized as an internal standard in pharmacokinetic studies, its fundamental anti-inflammatory mechanisms are expected to mirror those of the parent compound. This guide provides a detailed overview of the anti-inflammatory effects of Probucol, focusing on its molecular mechanisms, experimental evidence, and the protocols used to elucidate these properties.
Core Anti-inflammatory Mechanisms of Action
Probucol exerts its anti-inflammatory effects through a multi-pronged approach, primarily by mitigating oxidative stress and modulating key inflammatory signaling pathways.
1. Potent Antioxidant Activity
A hallmark of Probucol is its capacity to act as a powerful antioxidant.[8] It effectively scavenges free radicals and inhibits lipid peroxidation, a critical process in the propagation of cellular damage and inflammation.[5][9] By preventing the oxidation of low-density lipoprotein (LDL), Probucol reduces the formation of oxidized LDL (oxLDL), a key instigator of inflammation and foam cell formation in the development of atherosclerosis.[1][5]
2. Modulation of Inflammatory Signaling Pathways
Probucol has been shown to influence several critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Probucol has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[12][13] This inhibition leads to a downstream reduction in the production of key inflammatory mediators.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: The Nrf2 pathway is the primary regulator of the endogenous antioxidant response.[14][15] Probucol can activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[14][16] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[14][16] This enhancement of the cellular antioxidant defense system contributes significantly to its anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory and antioxidant effects of Probucol have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: Effect of Probucol on Pro-inflammatory Cytokine Levels
| Model System | Treatment | Cytokine | Result | Reference |
| Diabetic Rats | Probucol | TNF-α | Significantly reduced serum concentration and hepatic mRNA expression | [17] |
| Diabetic Rats | Probucol | IL-6 | Significantly reduced serum concentration and hepatic mRNA expression | [17] |
| Rats with Spinal Cord Injury | Probucol | TNF-α, IL-6, IL-1β | Decreased levels of inflammatory cytokines | [16] |
| Human Monocytic Leukemia Cell Line (THP-1) | Probucol | IL-1β | Inhibited phorbol ester-induced release and mRNA expression | [18] |
| Pre-diabetic Mice | Probucol | IL-6, TNF-α, IFN-γ | Reduced plasma levels | [19] |
| Pre-diabetic Mice | Probucol | IL-10 | Increased plasma levels of this anti-inflammatory cytokine | [19] |
Table 2: Effect of Probucol on Markers of Oxidative Stress
| Model System | Treatment | Marker | Result | Reference |
| Human Peripheral Blood Monocytes | Probucol (10-80 µmol/L) | Malondialdehyde (MDA) | Inhibited copper ion-induced lipid peroxidation (from 15.30 to 7.74 µmol/g cell protein) | [20] |
| Human Peripheral Blood Monocytes | Probucol (40 µmol/L) | LDL Oxidation | Inhibited oxidized macrophage-mediated LDL oxidation (from 5.18 to 1.65 µmol/g cell protein) | [20] |
| Rats with Spinal Cord Injury | Probucol | Superoxide Dismutase (SOD) | Higher SOD activity | [21] |
| Rats with Spinal Cord Injury | Probucol | Malondialdehyde (MDA) | Lower MDA levels | [21] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. What is Probucol used for? [synapse.patsnap.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Probucol - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and Biological Study of Microencapsulated Probucol-Secondary Bile Acid in a Diseased Mouse Model [mdpi.com]
- 5. What is the mechanism of Probucol? [synapse.patsnap.com]
- 6. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice | Aging [aging-us.com]
- 7. The biological effects of the hypolipidaemic drug probucol microcapsules fed daily for 4 weeks, to an insulin-resistant mouse model: potential hypoglycaemic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antioxidant activities of probucol against lipid peroxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 12. Probucol attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Effects of probucol on hepatic tumor necrosis factor-alpha, interleukin-6 and adiponectin receptor-2 expression in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of IL-1 beta expression in THP-1 cells by probucol and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Probucol inhibits lipid peroxidation of macrophage and affects its secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Probucol-d6 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases present a formidable challenge to modern medicine due to their complex and multifactorial pathologies, which include oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction.[1] Emerging preclinical evidence highlights the therapeutic potential of Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, in various neurodegenerative disease models.[1] This technical guide provides an in-depth overview of the role of Probucol and its deuterated form, Probucol-d6, in models of Alzheimer's, Parkinson's, and Huntington's diseases. It details the molecular mechanisms of action, summarizes key quantitative findings, provides comprehensive experimental protocols, and visualizes the intricate signaling pathways involved. The data presented herein support the consideration of Probucol and its analogues as promising candidates for further investigation in the development of disease-modifying therapies for neurodegenerative disorders.
Mechanism of Action
Probucol exerts its neuroprotective effects through a multi-pronged approach, addressing several key pathological features of neurodegenerative diseases.
-
Antioxidant and Anti-inflammatory Properties: Probucol is a potent antioxidant that can directly scavenge free radicals and reduce lipid peroxidation.[2][3] It also indirectly enhances the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] This pathway upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[5] Furthermore, Probucol has been shown to suppress neuroinflammation by reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][4]
-
Modulation of Amyloid-β Metabolism and Blood-Brain Barrier Integrity: In the context of Alzheimer's disease, Probucol has been shown to modulate the peripheral metabolism of lipoprotein-associated amyloid-β (Aβ).[1][9] It can suppress the synthesis and secretion of lipoprotein-Aβ, thereby reducing its potential to compromise the integrity of the blood-brain barrier (BBB).[1][10] Preclinical studies indicate that Probucol preserves capillary integrity, prevents the extravasation of lipoprotein-Aβ into the brain parenchyma, and suppresses neurovascular inflammation.[1][11]
-
Inhibition of Pro-Apoptotic and Pro-inflammatory Signaling: Recent studies suggest that Probucol can inhibit the Syk/ROS signaling pathway, leading to a reduction in oxidative stress, microglial activation-induced neuroinflammation, and NLRP3-dependent pyroptosis.[12]
Probucol in Parkinson's Disease Models
Probucol has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease (PD), primarily attributed to its ability to enhance mitophagy and reduce oxidative stress.
Quantitative Data Summary
| Model | Treatment | Outcome Measure | Result | Reference |
| 6-OHDA Mouse Model | 11.8 mg/kg Probucol (p.o.) for 21 days | Striatal Tyrosine Hydroxylase (TH) Levels | Protected against 6-OHDA-induced decrease | [2] |
| 6-OHDA Mouse Model | 11.8 mg/kg Probucol (p.o.) for 21 days | Striatal Lipid Peroxidation | Protected against 6-OHDA-induced increase | [2] |
| 6-OHDA Mouse Model | 11.8 mg/kg Probucol (p.o.) for 21 days | Locomotor Activity | Protected against 6-OHDA-induced hyperlocomotion | [2] |
| Neurotoxin-induced Fruit Fly & Zebrafish Models | Probucol (concentration not specified) | Survival and Motor Function | Improved survival and locomotor function | [6] |
| Rotenone-treated SH-SY5Y cells | Probucol (concentration not specified) | Cell Viability | Inhibited rotenone-induced decrease | [8] |
| Rotenone-treated SH-SY5Y cells | Probucol (concentration not specified) | Mitochondrial Membrane Potential | Inhibited rotenone-induced loss | [8] |
| Rotenone-treated SH-SY5Y cells | Probucol (concentration not specified) | Intracellular ROS Generation | Inhibited rotenone-induced increase | [8] |
Experimental Protocols
3.2.1 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
-
Animal Model: Swiss mice.[2]
-
Probucol Administration: Probucol was administered orally (p.o.) at a dose of 11.8 mg/kg daily for 21 days.[2]
-
Induction of Neurodegeneration: Two weeks after the start of Probucol treatment, mice received a single intracerebroventricular (i.c.v.) infusion of 6-OHDA to induce dopaminergic neurodegeneration.[2]
-
Outcome Measures: On the 21st day, locomotor performance was assessed. Striatal tissue was analyzed for oxidative stress markers (lipid peroxidation, superoxide dismutase, and catalase activity) and levels of tyrosine hydroxylase (TH) and synaptophysin.[2]
3.2.2 Rotenone-Induced SH-SY5Y Cell Model of Parkinson's Disease
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[8]
-
Treatment: Cells were treated with the mitochondrial complex I inhibitor, rotenone, to induce cytotoxicity, apoptosis, and mitochondrial dysfunction. The effects of co-treatment with Probucol were then evaluated.[8]
-
Outcome Measures: Cell viability, cytotoxicity, apoptosis rates, mitochondrial membrane potential (MMP), and intracellular reactive oxygen species (ROS) levels were assessed.[8]
Signaling Pathways
Probucol enhances mitophagy via ABCA1 and lipid droplets.
Probucol in Alzheimer's Disease Models
In Alzheimer's disease (AD) models, Probucol's therapeutic potential is linked to its ability to modulate Aβ metabolism, preserve BBB integrity, and exert antioxidant and anti-inflammatory effects.
Quantitative Data Summary
| Model | Treatment | Outcome Measure | Result | Reference |
| Wild-type Mouse Model | Probucol (dose not specified) | Lipoprotein-Aβ Secretion | Suppressed | [1][10] |
| Wild-type Mouse Model | Probucol (dose not specified) | Neurovascular Inflammation | Suppressed | [1][10] |
| Wild-type Mouse Model | Probucol (dose not specified) | Capillary Integrity | Preserved | [1] |
| Aβ1–40-injected Mice | 10 mg/kg Probucol (i.p.) for 2 weeks | Lipid Peroxidation | Reduced | [1] |
| Aβ1–40-injected Mice | 10 mg/kg Probucol (i.p.) for 2 weeks | Acetylcholinesterase Activity | Increased | [1] |
| Aβ1–40-injected Mice | 10 mg/kg Probucol (i.p.) for 2 weeks | Cognitive Impairment | Improved | [1] |
| D-galactose-induced Aging Mouse Model | Probucol (dose not specified) | Hippocampal p53 and p16 levels | Inhibited | [1] |
Experimental Protocols
4.2.1 Amyloid-β (Aβ) Infusion Mouse Model
-
Animal Model: Mice (strain not specified).[1]
-
Probucol Administration: Probucol was administered intraperitoneally (i.p.) at a dose of 10 mg/kg for 2 weeks.[1]
-
Induction of Neurodegeneration: A single intraventricular injection of Aβ1–40 was used to induce cognitive impairment and synaptic deficits.[1]
-
Outcome Measures: Cognitive function was assessed, and brain tissue was analyzed for lipid peroxidation and acetylcholinesterase activity.[1]
4.2.2 D-galactose-Induced Aging Mouse Model
-
Animal Model: Mice (strain not specified).[1]
-
Probucol Administration: Details of Probucol administration were not specified.[1]
-
Induction of Aging Phenotype: D-galactose was used to induce an aging phenotype characterized by oxidative stress and cognitive decline.[1]
-
Outcome Measures: Hippocampal protein levels of p53 and p16, key regulators of cell senescence and apoptosis, were measured.[1]
Signaling Pathways
Probucol's protective effects in Alzheimer's models.
Probucol in Huntington's Disease Models
In models of Huntington's disease (HD), Probucol has been shown to alleviate depressive-like behaviors, suggesting a potential role in managing the neuropsychiatric symptoms of the disease.
Quantitative Data Summary
| Model | Treatment | Outcome Measure | Result | Reference |
| YAC128 Transgenic Mice | 30 mg/kg/day Probucol in drinking water (1, 3, or 5 months) | Depressive-like Behaviors (Tail Suspension Test & Forced Swim Test) | Reduced occurrence | [13][14] |
| YAC128 Transgenic Mice | 30 mg/kg/day Probucol in drinking water (1, 3, or 5 months) | Hippocampal Cell Proliferation (Ki-67, PCNA) | No significant change | [13][14] |
| YAC128 Transgenic Mice | 30 mg/kg/day Probucol in drinking water (1, 3, or 5 months) | Neuronal Differentiation (DCX) | No significant change | [13][14] |
Experimental Protocols
5.2.1 YAC128 Transgenic Mouse Model of Huntington's Disease
-
Animal Model: YAC128 transgenic mice, which express the full-length human huntingtin gene with an expanded polyglutamine tract.[13][14]
-
Probucol Administration: Probucol was administered via water supplementation at a dose of 30 mg/kg/day, starting on postnatal day 30, for 1, 3, or 5 months.[13][14]
-
Outcome Measures: Motor performance and affective symptoms (depressive-like behaviors) were monitored using behavioral tests at 2, 4, and 6 months of age. Hippocampal neurogenesis was assessed using endogenous markers for cell proliferation (Ki-67 and PCNA) and neuronal differentiation (doublecortin - DCX).[13][14]
Logical Relationships
Experimental workflow for Probucol in an HD model.
General Neuroprotective Signaling Pathways
Beyond disease-specific mechanisms, Probucol activates general neuroprotective pathways that are relevant across multiple neurodegenerative conditions.
Nrf2/ARE Signaling Pathway
Probucol has been shown to activate the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes.
Probucol activates the Nrf2/ARE pathway.
Syk/ROS Signaling Pathway
In a model of vascular dementia, Probucol was found to inhibit the Syk/ROS signaling pathway.[12] This inhibition leads to reduced oxidative stress and suppression of NLRP3-dependent pyroptosis and microglial activation-induced neuroinflammation.
Probucol inhibits the Syk/ROS pathway.
Conclusion and Future Directions
The preclinical data overwhelmingly support the neuroprotective potential of Probucol in a range of neurodegenerative disease models. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and pro-mitophagic effects, makes it an attractive candidate for further development. The use of this compound as a tracer in future studies will be invaluable for elucidating its pharmacokinetic and pharmacodynamic properties within the central nervous system. Clinical trials are currently underway to evaluate the efficacy of Probucol in patients with Alzheimer's disease, and the results of these studies are eagerly awaited by the research and medical communities.[9][15] Further investigation into the efficacy of Probucol and its analogues in other neurodegenerative conditions is warranted.
References
- 1. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probucol affords neuroprotection in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probucol Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Neuroprotective Effects of Probucol against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probucol: Hope wonder drug can treat both Parkinson’s and Alzheimer’s diseases in new Perth trial | The West Australian [thewest.com.au]
- 10. Efficacy of probucol on cognitive function in Alzheimer’s disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) | BMJ Open [bmjopen.bmj.com]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. Probucol protects against brain damage caused by intra-neural pyroptosis in rats with vascular dementia through inhibition of the Syk/Ros pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant Effects of Probucol on Early-Symptomatic YAC128 Transgenic Mice for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidepressant Effects of Probucol on Early-Symptomatic YAC128 Transgenic Mice for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. piastudy.com.au [piastudy.com.au]
Understanding the Isotopic Effects of Probucol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic effects of Probucol-d6, a deuterated analog of the lipid-lowering agent Probucol. By replacing six hydrogen atoms with deuterium, this compound offers unique properties that are leveraged in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document will delve into the synthesis, mechanism of action, and the comparative effects of deuteration on the biological fate of Probucol.
Introduction to Probucol and the Role of Deuteration
Probucol is a potent antioxidant and anti-inflammatory agent historically used to lower low-density lipoprotein (LDL) cholesterol.[1][2][3] Its multifaceted mechanism involves enhancing the catabolism of LDL cholesterol, inhibiting LDL oxidation, and influencing reverse cholesterol transport.[1][4][5] Probucol has also been shown to modulate key signaling pathways, including the ATP-binding cassette transporter A1 (ABCA1) pathway, which is crucial for cholesterol efflux.[4]
Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, has emerged as a valuable strategy in drug development.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[8][] This effect can significantly alter the rate of drug metabolism, often resulting in a slower breakdown of the deuterated compound.[6][8] Consequently, deuterated drugs may exhibit an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and potentially reduced formation of toxic metabolites.[8][10] this compound is the deuterium-labeled version of Probucol and is frequently utilized as an internal standard in bioanalytical methods due to its similar chemical properties but distinct mass.[11][12]
Physicochemical and Pharmacokinetic Properties
| Property | Probucol | This compound (Anticipated Effects) | Reference |
| Molecular Weight | 516.84 g/mol | 522.88 g/mol | [11][13] |
| Mechanism of Action | Lowers LDL and HDL cholesterol, antioxidant, anti-inflammatory.[3][5] | No anticipated change in the fundamental mechanism of action.[7] | [3][5][7] |
| Metabolism | Metabolized in the liver.[1] | Slower rate of metabolism due to the kinetic isotope effect.[6][8] | [1][6][8] |
| Half-life | Long and variable, ranging from 12 to over 500 hours.[5] | Potentially longer half-life due to decreased metabolic clearance.[8][10] | [5][8][10] |
| Bioavailability | Limited and variable, approximately 7%.[5] | Potentially increased bioavailability due to reduced first-pass metabolism.[8] | [5][8] |
| Toxicity | Generally well-tolerated; can cause QTc prolongation.[5][14] | Potentially altered toxicity profile, with a possible reduction in toxic metabolite formation.[6][10] | [5][6][10][14] |
Key Signaling Pathways of Probucol
Probucol exerts its therapeutic effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for appreciating the potential impact of deuteration on its overall pharmacological activity.
Caption: Probucol's multifaceted mechanism of action.
Recent studies have also highlighted the role of Probucol in modulating inflammatory and oxidative stress pathways, such as NF-κB/NLRP3 and Nrf-2.[15]
Caption: Probucol's influence on inflammatory and antioxidant pathways.
Experimental Protocols for Studying Isotopic Effects
To quantitatively assess the isotopic effects of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Probucol and this compound in liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Probucol and this compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of Probucol and this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Add the test compound (Probucol or this compound) to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Probucol and this compound following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Probucol and this compound formulation for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Probucol or this compound (e.g., 10 mg/kg) via gavage.
-
Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).
-
Process blood samples to obtain plasma.
-
Extract the drug from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the concentrations of Probucol or this compound.[16]
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The deuteration of Probucol to form this compound presents a valuable tool for pharmaceutical research. While primarily used as an internal standard in bioanalytical assays, the underlying principles of the kinetic isotope effect suggest that this compound likely possesses an altered pharmacokinetic profile compared to its non-deuterated counterpart. A slower rate of metabolism could lead to a longer half-life and increased systemic exposure. Further dedicated comparative studies are warranted to fully elucidate the quantitative differences in the pharmacokinetics and pharmacodynamics of Probucol and this compound. Such research would not only provide a deeper understanding of the isotopic effects on this compound but also contribute to the broader knowledge base of deuterated drug development.
References
- 1. What is Probucol used for? [synapse.patsnap.com]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and therapeutic use of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Probucol? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Probucol using Probucol-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Probucol in biological matrices, specifically human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Probucol-d6 as an internal standard.
Introduction to Probucol and the Importance of Internal Standards
Probucol is a lipid-lowering agent with antioxidant properties that has been studied for its potential in managing hypercholesterolemia and preventing atherosclerosis. Accurate quantification of Probucol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical chemical nature ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in sample extraction, matrix effects, and instrument response.
Principle of Using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Probucol for the following reasons:
-
Co-elution: It chromatographically co-elutes with Probucol, meaning it experiences the same chromatographic conditions and potential matrix effects at the same retention time.
-
Similar Ionization Efficiency: It has nearly identical ionization efficiency to Probucol in the mass spectrometer source.
-
Mass Difference: It is easily distinguished from Probucol by its mass-to-charge ratio (m/z), allowing for simultaneous detection without isobaric interference.
By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the peak area of Probucol to the peak area of this compound is used for quantification. This ratio corrects for any analytical variability, leading to more reliable and reproducible results.
Experimental Protocols
Note: No complete, validated LC-MS/MS method specifically using this compound as an internal standard was found in the public domain at the time of this writing. The following protocol is a proposed method based on a validated method for Probucol that utilized a different internal standard (physcion)[1][2][3]. The mass spectrometric parameters for this compound are theoretical and would require optimization and validation.
Materials and Reagents
-
Probucol analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonia water
-
Formic acid
-
Ethyl ether
-
Dichloromethane
-
Human plasma (with anticoagulant)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add a specific volume of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent mixture of ethyl ether and dichloromethane (1:1, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase: Acetonitrile:Water:Ammonia water (97:3:0.05, v/v/v), with pH adjusted to 7.2 with formic acid[1][2][3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1][2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy (CE): To be optimized for both analytes.
-
Source Temperature: To be optimized.
Data Presentation
The following tables summarize the type of quantitative data that should be obtained during method validation. The data presented here is based on a published method for Probucol using a different internal standard and serves as an illustrative example of the expected performance[1][2][3].
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 2.5 | < 15% | < 15% | ± 20% |
| Low | 5 | < 15% | < 15% | ± 15% |
| Medium | 500 | < 15% | < 15% | ± 15% |
| High | 5000 | < 15% | < 15% | ± 15% |
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Probucol | Low | 93.02 |
| Medium | 98.54 | |
| High | 104.12 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Probucol.
Probucol Signaling Pathway
References
Application Note: High-Throughput Quantification of Probucol in Human Plasma using LC-MS/MS with Probucol-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Probucol in human plasma. The method utilizes Probucol-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion mode. The method was validated over a linear range of 2.5 to 5000 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery.
Introduction
Probucol is a lipophilic drug with antioxidant and anti-inflammatory properties that has been investigated for its role in the prevention of atherosclerosis and other cardiovascular diseases. Accurate and reliable quantification of Probucol in biological matrices is essential for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Probucol in human plasma, employing this compound as an internal standard to compensate for matrix effects and variations in sample processing. The use of a simple protein precipitation extraction procedure makes this method well-suited for high-throughput analysis in a drug development setting.
Experimental
2.1. Materials and Reagents
-
Probucol and this compound reference standards were of high purity (>98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
2.2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm) was used for chromatographic separation.
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of Probucol and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Working standard solutions of Probucol were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (90% Mobile Phase A).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
4.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 90% A (0-0.5 min), 90-10% A (0.5-2.5 min), 10% A (2.5-3.5 min), 10-90% A (3.5-3.6 min), 90% A (3.6-5.0 min) |
4.2. Mass Spectrometry
The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions were optimized for Probucol and this compound.
| Parameter | Probucol | This compound |
| Precursor Ion (m/z) | 515.5 | 521.5 |
| Product Ion (m/z) | 236.1 | 242.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -25 | -25 |
| Declustering Potential (V) | -80 | -80 |
Note: The product ion for this compound is predicted based on the fragmentation of Probucol, assuming the deuterium labels are on the isopropyl methyl groups which are not lost during the primary fragmentation.
Data Analysis and Results
The data was processed using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was used.
5.1. Linearity
The method was linear over the concentration range of 2.5 to 5000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
| Calibration Standard (ng/mL) | 2.5 | 5 | 25 | 100 | 500 | 1000 | 2500 | 5000 |
| Mean Accuracy (%) | 98.5 | 101.2 | 99.8 | 100.5 | 99.1 | 98.7 | 101.8 | 100.3 |
| Precision (%CV) | 4.2 | 3.5 | 2.8 | 2.1 | 1.9 | 2.5 | 3.1 | 3.8 |
5.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels.
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low (7.5) | 102.1 | 3.8 | 101.5 | 4.5 |
| Mid (750) | 99.5 | 2.2 | 100.2 | 2.9 |
| High (4000) | 100.8 | 1.8 | 99.9 | 2.3 |
5.3. Recovery
The extraction recovery of Probucol was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
| QC Level (ng/mL) | Mean Recovery (%) |
| Low (7.5) | 91.5 |
| Mid (750) | 94.2 |
| High (4000) | 92.8 |
Visualizations
Application Note: Preclinical Pharmacokinetic Study of Probucol-d6 in a Rodent Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol is a lipophilic compound with antioxidant properties that has been investigated for its lipid-lowering effects. The use of a stable isotope-labeled version, Probucol-d6, in pharmacokinetic (PK) studies offers a distinct advantage. It allows for the differentiation of the administered drug from any potential endogenous or contaminating unlabeled Probucol, ensuring precise quantification and accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for a preclinical pharmacokinetic study of this compound in a rat model, including the bioanalytical method for its quantification in plasma.
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a single-dose oral pharmacokinetic study of this compound in Sprague-Dawley rats.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. They should be acclimated for at least one week prior to the study. For the duration of the blood collection, animals should be housed individually.
Dosing and Administration
-
Test Article: this compound
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as a 0.5% (w/v) solution of carboxymethyl cellulose in water.
-
Dose: A single oral dose of 10 mg/kg.
-
Administration: Administer the dose via oral gavage. The volume should not exceed 10 mL/kg.
Blood Sample Collection
-
Method: Serial blood samples (approximately 0.25 mL) are collected via a cannulated jugular vein to minimize stress to the animal.
-
Time Points: Collect blood samples at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol describes a validated method for the determination of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound (analyte)
-
Probucol (as an internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Rat plasma (blank)
Sample Preparation
-
Thaw plasma samples and standards on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the internal standard working solution (Probucol in acetonitrile).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 521.4 → 242.1Probucol (IS): m/z 515.3 → 236.1 |
| Collision Energy | Optimized for each transition |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1500 ± 350 |
| Tmax (h) | 6.0 ± 1.5 |
| AUC0-t (ng·h/mL) | 35000 ± 8500 |
| AUC0-inf (ng·h/mL) | 42000 ± 9800 |
| Half-life (t1/2) (h) | 24.5 ± 5.2 |
Note: These are representative data based on published literature for unlabeled Probucol and should be determined experimentally for this compound.[1]
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ (ng/mL) | S/N ≥ 10 | 5 |
| Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 92.5 - 108.3 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.7 |
| Recovery (%) | Consistent and reproducible | 85.2 - 91.5 |
| Matrix Effect | CV ≤ 15% | 6.2 |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Passes |
Mandatory Visualizations
Caption: Experimental workflow for the preclinical pharmacokinetic study of this compound.
Caption: Simplified metabolic and signaling pathway of Probucol.[2]
References
Application Notes and Protocols for the Synthesis and Purification of Probucol-d6
For Research Use Only
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Probucol-d6. This deuterated analog of Probucol is a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based bioanalysis. The protocols herein describe a practical synthetic route utilizing commercially available starting materials and standard laboratory techniques. Furthermore, detailed purification and analytical characterization methods are provided to ensure the final product's high purity and structural integrity.
Introduction
Probucol is a lipophilic antioxidant with well-documented effects on lipid metabolism. Its primary mechanism of action involves inhibiting the oxidative modification of low-density lipoprotein (LDL) and promoting reverse cholesterol transport.[1][2] Deuterium-labeled compounds, such as this compound, are essential for modern drug discovery and development. The substitution of hydrogen with deuterium atoms can alter a molecule's metabolic fate, often leading to a longer half-life due to the kinetic isotope effect. This property makes deuterated compounds invaluable for pharmacokinetic and metabolism studies. This compound, specifically deuterated at the isopropylidene bridge, serves as an ideal internal standard for the accurate quantification of Probucol in biological matrices.
This protocol details a two-step synthesis of this compound, commencing with the deuteration of acetone to acetone-d6, followed by the acid-catalyzed condensation with 2,6-di-tert-butyl-4-mercaptophenol. Purification is achieved through recrystallization, and the final product is characterized by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway Involving Probucol
Probucol exerts its effects through a multi-faceted mechanism primarily related to lipid metabolism and oxidative stress. One of its key actions is the modulation of cholesterol transport. The diagram below illustrates a simplified pathway of how Probucol is thought to influence reverse cholesterol transport, a process critical for the removal of cholesterol from peripheral tissues.
Caption: Simplified signaling pathway of Probucol's effect on reverse cholesterol transport.
Experimental Protocols
Synthesis of Acetone-d6
This protocol is adapted from established methods of proton-deuterium exchange in acetone.
Materials:
-
Acetone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Molecular sieves, 4Å
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (10 g) and deuterium oxide (50 mL).
-
Add anhydrous potassium carbonate (1 g) as a catalyst.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer. Dry the organic layer over anhydrous magnesium sulfate, and then add 4Å molecular sieves to further remove any residual water.
-
Distill the dried organic layer to obtain pure acetone-d6.
-
The isotopic purity can be confirmed by ¹H NMR spectroscopy by observing the significant reduction of the proton signal of acetone.
Synthesis of this compound
This procedure describes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone-d6.
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Acetone-d6 (from step 3.1)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,6-di-tert-butyl-4-mercaptophenol (10 g, 42 mmol) in methanol (50 mL).
-
Add acetone-d6 (1.35 g, 21 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (5 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.
-
The crude product is then purified by recrystallization.
Purification of this compound
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C for several hours to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40°C overnight.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Data Presentation
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 60-70% |
| Purity (HPLC) | >98% |
| Isotopic Purity | >98 atom % D |
Analytical Characterization Data
The following table summarizes the expected analytical data for the synthesized this compound.
| Technique | Parameter | Expected Result for this compound | Reference (Probucol) |
| HPLC | Retention Time | Dependent on column and mobile phase, should be very similar to unlabeled Probucol. | Dependent on conditions |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 521.3 | m/z 515.3 |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ 7.10 (s, 4H, Ar-H), δ 5.15 (s, 2H, OH), δ 1.45 (s, 36H, t-Bu) | δ 7.10 (s, 4H, Ar-H), δ 5.15 (s, 2H, OH), δ 1.65 (s, 6H, CH₃), δ 1.45 (s, 36H, t-Bu) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ 152.5, 137.0, 128.5, 122.0, 60.5, 34.5, 30.0 | δ 152.5, 137.0, 128.5, 122.0, 60.5, 34.5, 30.0, 25.0 |
Note: The ¹H NMR spectrum of this compound is expected to lack the singlet at δ 1.65 ppm corresponding to the six methyl protons of the isopropylidene bridge. The ¹³C NMR spectrum will show a significantly attenuated or absent signal for the methyl carbons of the isopropylidene group, depending on the spectrometer settings.
Conclusion
The protocols described in this document provide a reliable method for the synthesis and purification of high-purity this compound for research purposes. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible to researchers with a standard organic chemistry laboratory setup. The detailed analytical characterization methods will ensure the quality and identity of the final deuterated compound, making it a suitable tool for advanced pharmaceutical research.
References
Application Notes and Protocols for the Use of Probucol-d6 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Probucol-d6 in animal model studies, with a focus on atherosclerosis and oxidative stress. This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Probucol and this compound
Probucol is a lipophilic antioxidant that has been investigated for its role in modulating lipid metabolism and reducing oxidative stress.[1][2][3] It has been shown to have both anti-atherosclerotic and, paradoxically, pro-atherosclerotic effects depending on the animal model used.[1][2][4] Probucol's mechanisms of action are complex, involving the inhibition of LDL oxidation, modulation of cholesterol efflux, and influence on antioxidant enzyme activities.[3][5][6]
This compound is a deuterium-labeled version of Probucol.[7][8] In animal model studies, its primary application is as an internal standard (IS) for the accurate quantification of Probucol in biological matrices such as plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS/MS).[9][10] The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical methods as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[9][10]
Key Signaling Pathways Modulated by Probucol
Probucol exerts its biological effects through various signaling pathways. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is central to the cellular antioxidant response, and the ATP-binding cassette transporter A1 (ABCA1) pathway, which is critical for reverse cholesterol transport.
Nrf2 Signaling Pathway
Probucol has been shown to activate the Nrf2 signaling pathway.[11][12][13] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Probucol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][2][11][13]
Caption: Probucol-mediated activation of the Nrf2 signaling pathway.
ABCA1 Signaling Pathway
Probucol's effect on the ABCA1-mediated cholesterol efflux pathway is complex and appears to be context-dependent.[14][15] ABCA1 is a crucial membrane transporter that facilitates the transfer of cellular cholesterol and phospholipids to apolipoprotein A-I (ApoA-I), initiating the process of reverse cholesterol transport. Some studies suggest that Probucol may inhibit ABCA1-dependent cholesterol efflux.[14] This interaction is an important consideration in studies of atherosclerosis.
Caption: Modulation of the ABCA1-mediated cholesterol efflux pathway.
Experimental Protocols
This section outlines a general workflow for an animal study investigating the effects of Probucol, using this compound as an internal standard for quantitative analysis.
Caption: General experimental workflow for a Probucol animal study.
Animal Model Selection
The choice of animal model is critical and depends on the research question.
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice and LDL receptor-deficient (LDLR-/-) mice on a high-fat diet are commonly used to model atherosclerosis.[1][4] Watanabe Heritable Hyperlipidemic (WHHL) rabbits are another well-established model.[2][3]
-
Oxidative Stress: Sprague-Dawley or Wistar rats can be used for studies on oxidative stress induced by agents like adriamycin or 3-nitropropionic acid.[3][16]
Dosing and Administration
Probucol is typically administered orally, mixed with the chow or via gavage.
-
Mice: 0.5% (w/w) in chow is a common dose for atherosclerosis studies.[1][4]
-
Rabbits: 1% (w/w) in chow has been used in WHHL rabbits.[2][3]
-
Rats: Doses can range from 10 mg/kg to 60 mg/kg, administered intraperitoneally or orally, for studies on cardiomyopathy and oxidative stress.[3][16]
Treatment duration can vary from a few weeks to several months depending on the model and the endpoint being studied.[1][2]
Sample Collection and Preparation for LC-MS/MS Analysis
Materials:
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol for Plasma Sample Preparation:
-
Collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 500 µL of a protein precipitation and extraction solvent (e.g., a 1:1 v/v mixture of ethyl ether and dichloromethane or acetonitrile).[9][10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol for Tissue Sample Preparation:
-
Excise tissues of interest (e.g., liver, aorta) and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg) and place it in a homogenization tube.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) and a known amount of this compound internal standard.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).[17]
-
Follow steps 5-10 from the plasma preparation protocol for the organic phase.
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument used.
-
Chromatographic Column: A C18 reversed-phase column is typically used.[9][18]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonia to improve ionization.[9][10]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for Probucol.[9][10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
MRM Transitions:
-
Probucol: Q1 m/z 515.5 → Q3 m/z 236.1[9]
-
This compound: The transition for this compound will be shifted by the mass of the deuterium atoms. The exact m/z will depend on the position of the deuterium labels and should be determined by direct infusion of the standard.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various animal model studies.
Table 1: Probucol Dosing in Animal Models
| Animal Model | Dose | Administration Route | Study Duration | Reference |
| LDL receptor-deficient (LDLR-/-) mice | 0.025% or 0.5% in chow | Oral | 6 - 26 weeks | [1] |
| Apolipoprotein E-deficient (ApoE-/-) mice | 0.5% (wt/wt) in chow | Oral | Not Specified | [4] |
| Watanabe heritable hyperlipidemic (WHHL) rabbits | 1% in chow | Oral | 6 months | [2] |
| Sprague-Dawley rats | 60 mg/kg (cumulative) | Intraperitoneal | 2 weeks | [16] |
| Sprague-Dawley rats | Not specified | Oral | 5 days | Not specified |
| Cynomolgus macaques | 200 or 400 mg/kg/day | Oral (gavage) | Not Specified | [17] |
Table 2: Effects of Probucol on Biochemical Parameters
| Animal Model | Parameter | Effect of Probucol | Reference |
| LDL receptor-deficient (LDLR-/-) mice | HDL-cholesterol | Significantly lowered | [1] |
| LDL receptor-deficient (LDLR-/-) mice | Aortic lesion size | Increased | [1] |
| WHHL rabbits | Aortic plaque surface area | Decreased | [2] |
| WHHL rabbits | LDL oxidation | Highly resistant | [2] |
| Apolipoprotein E-deficient (ApoE-/-) mice | Total plasma cholesterol | Reduced by 40% | [4] |
| Apolipoprotein E-deficient (ApoE-/-) mice | HDL-cholesterol | Reduced by >75% | [4] |
| Apolipoprotein E-deficient (ApoE-/-) mice | Aortic lesion size | Increased | [4] |
| Sprague-Dawley rats (Adriamycin-induced cardiomyopathy) | Myocardial GSHPx activity | Increased | [16] |
| Sprague-Dawley rats (Adriamycin-induced cardiomyopathy) | Myocardial SOD activity | Increased | [16] |
| Sprague-Dawley rats (Adriamycin-induced cardiomyopathy) | Lipid peroxidation | Decreased | [16] |
| Sprague-Dawley rats (3-NP-induced oxidative stress) | Striatal GPx activity | Increased | [2][3] |
| Sprague-Dawley rats (3-NP-induced oxidative stress) | Striatal SOD and catalase activities | Attenuated the increase | [2][4] |
Table 3: Pharmacokinetic Parameters of Probucol
| Species | Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg*h/mL) | Reference |
| Healthy Human Volunteers | 250 mg QD for 14 days | Not Specified | Not Specified | 123.8 | [19] |
| Healthy Human Volunteers | 500 mg QD for 14 days | Not Specified | Not Specified | 198.5 | [19] |
| Healthy Human Volunteers | 250 mg BID for 14 days | Not Specified | Not Specified | 244.7 | [19] |
| Rats | Not Specified | ~6 | ~1.5 | ~30 (nanosuspension) | [5] |
Note: Pharmacokinetic parameters can vary significantly based on formulation and species.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of Probucol in animal model studies. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complex roles of Probucol in various physiological and pathological processes. Careful consideration of the animal model, dosing regimen, and analytical methodology is crucial for obtaining reliable and interpretable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Probucol Increases Striatal Glutathione Peroxidase Activity and Protects against 3-Nitropropionic Acid-Induced Pro-Oxidative Damage in Rats | PLOS One [journals.plos.org]
- 3. Probucol Increases Striatal Glutathione Peroxidase Activity and Protects against 3-Nitropropionic Acid-Induced Pro-Oxidative Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probucol Pharmacological and Bio-Nanotechnological Effects on Surgically Transplanted Graft Due to Powerful Anti-Inflammatory, Anti-Fibrotic and Potential Bile Acid Modulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 10. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Probucol induces the generation of lipid peroxidation products in erythrocytes and plasma of male cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Absolute Quantification of Probucol in Human Plasma using Probucol-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of probucol in human plasma. The use of a stable isotope-labeled internal standard, Probucol-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput analysis in pharmacokinetic and clinical research studies.
Introduction
Probucol is a lipid-lowering agent with potent antioxidant properties. Its therapeutic potential is being explored in various cardiovascular and metabolic diseases. Accurate determination of probucol concentrations in plasma is crucial for pharmacokinetic profiling and therapeutic drug monitoring. This application note provides a comprehensive protocol for the absolute quantification of probucol in human plasma using an LC-MS/MS method, incorporating this compound as the ideal internal standard to ensure reliable and reproducible results.
Experimental
Materials and Reagents
-
Probucol analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of probucol and the internal standard from plasma samples.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 97:3, v/v with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile:Water (97:3, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Spray Voltage: -4500 V
-
Source Temperature: 550°C
-
Collision Gas: Argon
-
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4] The following tables summarize the expected performance characteristics based on similar published methods for probucol quantification.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 7.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 3000 | < 10 | < 10 | 90 - 110 |
| High QC | 4800 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification, QC: Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Probucol | > 85 | Minimal |
| This compound | > 85 | Minimal |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of Probucol and Probucol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol is a lipophilic antioxidant compound with anti-inflammatory properties that has been investigated for its role in the treatment of atherosclerosis and other cardiovascular diseases. Accurate and reliable quantification of Probucol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analytical determination of Probucol, with a focus on high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and HPLC with ultraviolet (UV) detection. The use of a deuterated internal standard, Probucol-d6, is discussed for LC-MS/MS to ensure the highest accuracy and precision.
Analytical Methods Overview
The two primary methods for the quantification of Probucol in biological samples are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity, selectivity, and specificity, making it ideal for complex biological matrices.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is robust, cost-effective, and suitable for routine analysis when high sensitivity is not required. It relies on the inherent UV absorbance of Probucol for detection.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical assays, offering low detection limits and high specificity by monitoring the characteristic fragmentation of the analyte and its stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described in the subsequent protocols.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 6000 ng/mL | [2][3][4] |
| Correlation Coefficient (r) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [2][3][4] |
| Accuracy | 93.02% - 104.12% | [2][3][4] |
| Precision (Intra-day) | < 4.67% | [2][3][4] |
| Precision (Inter-day) | < 5.72% | [2][3][4] |
| Recovery | 93.02% - 104.12% | [2][3][4] |
Table 2: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10.0 µg/mL | [5] |
| Correlation Coefficient (r) | 0.9997 | [5] |
| Lowest Detectable Concentration | 0.01 µg/mL | [5] |
| Recovery | 97.84% - 103.3% | [5] |
| Precision (Intra-day) | < 5% | [5] |
| Precision (Inter-day) | < 5% | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Probucol and this compound in Human Plasma
This protocol is based on a validated method for Probucol and has been adapted to include the use of this compound as the internal standard.[2][3][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mobile Phase: Acetonitrile:Water:Ammonia water = 97:3:0.05 (pH adjusted to 7.2 with formic acid)[2][3][4]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2][3][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters (to be optimized for the specific instrument):
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Declustering Potential (DP): -80 V
-
Entrance Potential (EP): -10 V
-
Collision Energy (CE): -45 V
-
Collision Cell Exit Potential (CXP): -15 V
-
4. Data Analysis
Quantification is performed by calculating the peak area ratio of Probucol to this compound and comparing it to a standard curve prepared in the same biological matrix.
Protocol 2: HPLC-UV Method for Probucol in Plasma
This protocol is based on a validated method for the determination of Probucol in dog plasma.[5]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of plasma into a glass tube.
-
Add 100 µL of internal standard working solution (Amiodarone, 10 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 5 mL of extraction solvent (n-octane:isopropanol, 8:2, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a 50 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:10% n-butylamine = 94:6:0.01[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 241 nm[5]
-
Column Temperature: Ambient
3. Data Analysis
Quantification is based on the peak area ratio of Probucol to the internal standard, plotted against a calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS analysis of Probucol.
Caption: MRM process for Probucol and this compound.
References
- 1. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Application Notes: The Role of Probucol-d6 in Drug Metabolism and Disposition Studies
Introduction
Probucol is a potent antioxidant and antihyperlipidemic agent that lowers cholesterol levels by increasing the catabolism of low-density lipoproteins (LDL).[1][2][3] To accurately characterize its pharmacokinetic (PK) profile and understand its metabolic fate, robust and precise bioanalytical methods are essential. Probucol-d6, a deuterium-labeled stable isotope of Probucol, serves as an ideal internal standard for quantitative analysis in complex biological matrices.[4] The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, mitigating issues of variability and matrix effects.[5]
Principle of Stable Isotope Dilution for Quantitative Bioanalysis
Quantitative analysis of drugs in biological fluids like plasma or urine by LC-MS/MS can be compromised by several factors, including inefficient extraction recovery and matrix effects. Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, causing either ion suppression or enhancement, which leads to inaccurate measurements.
A SIL internal standard like this compound is the optimal solution to this problem.[5][6] A known quantity of this compound is added to every sample before extraction and processing. Because it is chemically and physically almost identical to the unlabeled Probucol, it experiences the same extraction losses and the same degree of ion suppression or enhancement in the mass spectrometer's ion source. The mass spectrometer, however, can differentiate between the two compounds based on their mass difference. By calculating the ratio of the peak area of the analyte (Probucol) to the peak area of the internal standard (this compound), these variations are normalized, allowing for highly accurate and precise quantification.
Key Applications of this compound
-
Pharmacokinetic (PK) Studies: this compound is indispensable for the accurate determination of Probucol's PK parameters in preclinical and clinical studies. Its use as an internal standard ensures the reliability of concentration-time data, which is critical for calculating metrics such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).[7]
-
In Vitro Metabolism Assays: In studies using liver microsomes, S9 fractions, or hepatocytes to investigate metabolic stability, this compound is used to accurately quantify the depletion of the parent drug over time. This allows for the calculation of key metabolic parameters like intrinsic clearance (CLint).
-
Drug-Drug Interaction (DDI) Studies: While Probucol has been shown to have minimal inhibitory or stimulatory effects on major cytochrome P450 (CYP) isoforms,[8] accurate measurement is still crucial in DDI studies. This compound ensures that any observed changes in Probucol concentration are due to genuine interactions and not analytical variability.
-
Metabolite Quantification: While used primarily for quantifying the parent drug, the inclusion of this compound helps anchor the analytical run, improving confidence in the semi-quantitative analysis of potential Probucol metabolites. One study suggests Probucol may be hydrolyzed to form 4-mercapto-2,6-di-tertiary butylphenol (MBP), which then conjugates with oxidized cholesterol.[9]
Visualized Workflows and Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of probucol on cytochrome P450 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of probucol on oxidized cholesterol disposition in hyperlipidaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Probucol-d6
These application notes provide detailed protocols for the formulation and in vivo administration of Probucol-d6, a deuterated analog of Probucol. Due to its nearly identical physicochemical properties to the parent compound, the formulation strategies for Probucol are directly applicable to this compound. This compound is primarily utilized as an internal standard in pharmacokinetic studies to ensure accurate quantification of Probucol in biological matrices.
Introduction to Probucol
Probucol is a highly lipophilic compound with potent antioxidant and anti-inflammatory properties.[1] Its clinical application has been explored in the management of hypercholesterolemia and for the prevention of atherosclerosis.[2] The primary mechanism of action of Probucol involves inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a critical step in the development of atherosclerosis.[3][4] Additionally, it influences lipoprotein levels and promotes the excretion of bile acids.[3] However, its therapeutic potential is often limited by its poor and variable oral bioavailability, which is attributed to its low aqueous solubility.[5] To overcome this limitation, various formulation strategies have been developed to enhance its absorption after oral administration.
Formulation Strategies for In Vivo Administration
The following protocols describe three effective methods for formulating this compound to improve its oral bioavailability for in vivo studies in animal models.
Nanoparticle Formulation via Co-grinding
This method involves reducing the particle size of this compound to the nanoscale, thereby increasing its surface area and dissolution rate.
Experimental Protocol:
-
Preparation of the Ternary Ground Mixture (GM):
-
Co-grind this compound with polyvinylpyrrolidone (PVP K12) and sodium dodecyl sulfate (SDS) in a planetary ball mill.
-
A typical weight ratio for the components is this compound:PVP K12:SDS = 1:1:0.5.
-
-
Dispersion:
-
Disperse the resulting ground mixture in sterile, purified water to form a nanosuspension.
-
The final concentration can be adjusted based on the desired dosage for the animal model (e.g., 25 mg/mL for oral gavage in rats).
-
-
Particle Size Analysis:
-
Characterize the particle size of the nanosuspension using dynamic light scattering. Average particle sizes of approximately 28 nm have been achieved with this method.[3]
-
-
Stability Assessment:
-
Monitor the particle size of the suspension over time at room temperature (25°C) to ensure stability prior to administration.
-
Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Experimental Protocol:
-
Component Selection and Formulation:
-
Dissolve this compound in a suitable oil (e.g., olive oil, soybean oil).
-
Add a surfactant (e.g., Cremophor EL, Labrafil M1944CS) and a co-surfactant (e.g., Lauroglycol FCC, Capmul MCM-C8) to the oil phase.
-
A reported formulation consists of olive oil (13% w/w), Lauroglycol FCC (27% w/w), Cremophor EL (20% w/w), Tween-80 (20% w/w), and PEG-400 (20% w/w).[4]
-
-
Mixing:
-
Gently stir the mixture until a homogenous, clear solution is formed.
-
-
Characterization:
-
Determine the droplet size of the resulting microemulsion upon dilution with water using a laser diffraction sizer.
-
The morphology can be observed using transmission electron microscopy (TEM).
-
-
In Vitro Release Study:
-
Perform an in vitro release study to assess the dissolution profile of the SMEDDS formulation.
-
Microencapsulation
This technique involves entrapping this compound within a polymeric matrix to protect it and potentially enhance its absorption.
Experimental Protocol:
-
Preparation of Stock Suspensions:
-
Prepare stock suspensions of sodium alginate (1%), this compound (1%), and a secondary bile acid such as lithocholic acid (LCA) (3%).[6]
-
-
Encapsulation:
-
Utilize an ionic gelation vibrational jet flow technology to produce microcapsules.
-
Mix the this compound and LCA suspensions with the sodium alginate solution.
-
Extrude the mixture through a nozzle into a calcium chloride solution (e.g., 6% w/v) to form microcapsules.[6]
-
-
Characterization:
-
Analyze the size, shape, and surface morphology of the microcapsules using microscopy.
-
Determine the encapsulation efficiency and drug loading.
-
Data Presentation: Formulation and Pharmacokinetic Parameters
Table 1: Example Compositions of Probucol Formulations
| Formulation Type | Components | Concentration (% w/w) | Reference |
| Nanoparticle (Co-ground) | Probucol, PVP K12, SDS | - | [3] |
| SMEDDS | Olive Oil | 13 | [4] |
| Lauroglycol FCC | 27 | [4] | |
| Cremophor EL | 20 | [4] | |
| Tween-80 | 20 | [4] | |
| PEG-400 | 20 | [4] | |
| Microcapsules | Sodium Alginate, Lithocholic Acid | - | [6] |
Table 2: Pharmacokinetic Parameters of Different Probucol Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng.hr/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Low | - | - | 100 (Reference) | [4] |
| Oil Solution | - | - | - | 215 | [4] |
| SMEDDS | 3513.46 | 3.67 | 46731.36 | 1022 | [7] |
In Vivo Administration Protocol (Oral Gavage in Rodents)
This protocol is suitable for administering the formulated this compound to rats or mice.
Materials:
-
This compound formulation (nanosuspension, SMEDDS, or microcapsule suspension)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (with free access to water) prior to dosing to ensure gastric emptying.
-
-
Dosage Calculation:
-
Weigh each animal to determine the precise volume of the formulation to be administered based on the target dose (e.g., 60 mg/kg).
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined length.
-
Slowly administer the formulation.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse effects.
-
Provide access to food a few hours after administration.
-
-
Blood Sampling for Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) via an appropriate method (e.g., tail vein, saphenous vein).[4]
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS for Probucol Quantification
Protocol for Plasma Sample Analysis:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard solution (containing a known concentration of this compound if quantifying unlabeled Probucol, or a different internal standard if quantifying this compound).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ethyl ether and dichloromethane).[8]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Use a suitable column (e.g., a C18 or CN column).[8]
-
Employ a mobile phase appropriate for the separation (e.g., acetonitrile and water with a modifier).[8]
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Probucol and the internal standard. For Probucol, a common transition is m/z 515.5 → 236.1.[8][9]
-
Visualizations
References
- 1. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 2. Polymer-Based Nanoparticles with Probucol and Lithocholic Acid: A Novel Therapeutic Approach for Oxidative Stress-Induced Retinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-microemulsifying drug-delivery system for improved oral bioavailability of probucol: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. e-lactancia.org [e-lactancia.org]
- 6. mdpi.com [mdpi.com]
- 7. Probucol Self-Emulsified Drug Delivery System: Stability Testing and Bioavailability Assessment in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
Application Note: Quantitative Analysis of Probucol in Biological Matrices using Probucol-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Probucol is a lipophilic compound with significant anti-hyperlipidemic, antioxidant, and anti-inflammatory properties.[1] Its therapeutic potential is under investigation for a variety of conditions, necessitating robust and reliable analytical methods for its quantification in biological samples. This application note provides a detailed protocol for the determination of Probucol in human plasma using a stable isotope-labeled internal standard, Probucol-d6, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[2][3][4]
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate Probucol and the internal standard, this compound, from the plasma matrix. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Probucol to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Probucol analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ethyl ether, analytical grade
-
Dichloromethane, analytical grade
-
Human plasma (screened blank)
-
Standard laboratory glassware and consumables
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Probucol and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Probucol primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to achieve the final concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl ether:dichloromethane (1:1, v/v) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 90:10, v/v).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B held for 0.5 min, then to 98% B over 2 min, hold for 1 min, then return to 90% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Probucol: 515.5 -> 236.1; this compound: 521.5 -> 242.1 (illustrative) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Probucol | 2.5 - 5000 | > 0.995 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day and on different days.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Low | 7.5 | < 15% | < 15% | ± 15% |
| Medium | 750 | < 15% | < 15% | ± 15% |
| High | 4000 | < 15% | < 15% | ± 15% |
Recovery
The extraction recovery of Probucol is determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at corresponding concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 7.5 | > 85% |
| Medium | 750 | > 85% |
| High | 4000 | > 85% |
Visualizations
Caption: Experimental workflow for the extraction of Probucol from plasma.
Caption: Probucol's signaling pathways in mitigating cellular stress.
Discussion
The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of Probucol in human plasma. The use of this compound as an internal standard is crucial for achieving reliable results by compensating for potential variations in sample processing and instrument response. The sample preparation procedure, based on liquid-liquid extraction, offers efficient recovery and removal of matrix interferences. The chromatographic and mass spectrometric conditions are optimized to ensure adequate separation and detection of Probucol and its deuterated internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of Probucol concentrations in biological matrices.
References
- 1. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant activity of probucol and its effects on phase transitions in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Probucol-d6 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Probucol-d6 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a deuterated form of Probucol, a lipid-lowering agent with antioxidant properties.[1] Like its parent compound, this compound is highly lipophilic, making it practically insoluble in aqueous solutions such as cell culture media.[1][2] This poor water solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro studies.[3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][4][5] It is insoluble in water.[2]
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[6] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: Can I store this compound in a solvent?
Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of Probucol are not recommended for storage for more than one day.[5]
Troubleshooting Guide
Issue: Precipitation of this compound upon addition to aqueous cell culture medium.
Cause: This is expected due to the hydrophobic nature of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound can crash out of solution.[3]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%).[6]
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of the medium. Instead, perform a serial dilution, gradually introducing the compound to the aqueous environment.
-
Pre-warming the Medium: Adding the compound to pre-warmed culture medium (37°C) can sometimes help to keep it in solution.
-
Use of Solubilizing Agents: Consider using solubility enhancers such as cyclodextrins or surfactants.[7]
Issue: Inconsistent or non-reproducible results in in vitro assays.
Cause: This may be due to incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations in your experiments.
Solutions:
-
Visual Inspection: Before adding to your cells, carefully inspect the diluted this compound solution for any signs of precipitation.
-
Sonication: Briefly sonicating the solution after dilution in the final medium can help to dissolve any small precipitates.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistency.
-
Solubility Enhancement Techniques: Employ methods using cyclodextrins or surfactants to ensure the compound remains in solution.
Data Presentation
Table 1: Solubility of Probucol in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference(s) |
| DMSO | ~20 - 103 | ~38.7 - 199.3 | [2][4][5] |
| Ethanol | ~25 - 103 | ~48.4 - 199.3 | [2][4][5] |
| Dimethyl formamide | ~30 | ~58.0 | [5] |
| Water | Insoluble | - | [2] |
Note: The solubility of this compound is expected to be very similar to that of Probucol. The molecular weight of Probucol is 516.84 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Enhancing this compound Solubility with Cyclodextrins
Objective: To prepare a this compound solution with improved aqueous solubility using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Sterile water or buffer (e.g., PBS)
-
Organic solvent (e.g., ethanol or methanol)
Procedure:
-
Phase Solubility Study (Recommended): To determine the optimal ratio of this compound to cyclodextrin, perform a phase solubility study. This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess of this compound to each. The solutions are then shaken until equilibrium is reached, filtered, and the concentration of dissolved this compound is measured.
-
Preparation of the Inclusion Complex (Kneading Method): a. Weigh the appropriate molar ratio of this compound and HP-β-CD (a 1:1 molar ratio is a common starting point). b. Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste. c. Gradually add the this compound powder to the paste while continuously triturating. d. Continue kneading for a specified time (e.g., 60 minutes). e. Dry the resulting paste (e.g., in an oven at 40-50°C) to obtain a powder of the inclusion complex. f. The resulting powder can then be dissolved in aqueous media for your assay.
Protocol 3: General Method for Enhancing this compound Solubility with Surfactants
Objective: To prepare a this compound nanosuspension using surfactants to improve its dispersibility in aqueous media.
Materials:
-
This compound
-
A non-ionic surfactant (e.g., a Polysorbate such as Tween® 80 or a poloxamer)
-
An organic solvent (e.g., methanol or dichloromethane)
-
Sterile distilled water
Procedure:
-
Dissolve this compound and the chosen surfactant in the organic solvent. Ultrasonic dissolution can be used to aid this process.
-
Remove the organic solvent using a rotary evaporator to form a thin film.
-
Hydrate the film with sterile distilled water while agitating (e.g., vortexing or shaking) in a water bath at a controlled temperature (e.g., 37°C). This should result in the formation of a nanosuspension.[7]
-
The resulting nanosuspension can then be further diluted in cell culture medium for your in vitro assay. Always ensure the final surfactant concentration is not cytotoxic.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathways affected by Probucol.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Probucol (CAS 23288-49-5): R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102784103A - Probucol nano-suspension prepared by using mixing micelle technology, and preparation method thereof - Google Patents [patents.google.com]
Probucol-d6 stability issues in long-term storage
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with Probucol-d6. It addresses common questions and concerns regarding the long-term storage stability of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store this compound at -20°C as often suggested for isotopically labeled compounds.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1] For non-deuterated Probucol, general storage guidelines recommend keeping it in a cool, dry, and well-ventilated area in a sealed container, protected from light and incompatible materials such as oxidizing agents.[2]
Q2: What are the known degradation pathways for Probucol?
The primary degradation pathway for Probucol involves oxidation. As an antioxidant, Probucol can be converted to spiroquinone and diphenoquinone through free radical-mediated processes.[3] This degradation is linked to its mechanism of preventing lipid peroxidation.
Q3: How does the deuterium labeling in this compound affect its stability compared to unlabeled Probucol?
Q4: What are the initial signs of this compound degradation?
Visual signs of degradation for solid this compound are unlikely to be apparent. Chemical analysis is necessary to detect degradation. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in a chromatogram would be the primary indicators of degradation.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in long-term storage. | Improper storage conditions (e.g., exposure to light, high temperatures, or humidity). | 1. Verify that the storage temperature has been consistently maintained at or below the recommended -20°C. 2. Ensure the container is tightly sealed to prevent exposure to moisture and air. 3. Store the compound in a dark location or use an amber vial to protect it from light. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound or contamination. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. Analyze a blank (solvent) to rule out contamination from the analytical system. 3. If the unknown peak does not correspond to a known degradant, consider further characterization using techniques like LC-MS to identify the impurity. |
| Inconsistent analytical results for stability samples. | Issues with the analytical method or sample preparation. | 1. Ensure the stability-indicating analytical method is validated for specificity, linearity, accuracy, and precision. 2. Verify the consistency of sample preparation procedures, including solvent quality and dilution accuracy. 3. Check the performance of the HPLC system (e.g., column, detector) to ensure it is functioning correctly. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is crucial for identifying potential degradation products and establishing the specificity of a stability-indicating analytical method.[8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2 for method development).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative HPLC method that can separate this compound from its degradation products and impurities.
Methodology:
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
-
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, and flow rate to achieve adequate separation between the this compound peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Data Presentation
Table 1: ICH Recommended Conditions for Long-Term Stability Testing
| Study | Storage Condition | Minimum Time Period at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*RH = Relative Humidity. The choice of long-term testing conditions is determined by the climatic zone where the drug product will be marketed.[9][10][11]
Visualizations
Caption: this compound oxidative degradation pathway.
Caption: Workflow for Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Matrix Effects in Probucol-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Probucol-d6.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in peak areas for quality control (QC) samples.
-
Inconsistent results between different lots of biological matrix.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Possible Cause: Significant and variable matrix effects (ion suppression or enhancement) are likely affecting the ionization of this compound and the co-eluting analyte. While a deuterated internal standard like this compound is designed to compensate for these effects, issues can still arise, especially if there is chromatographic separation between the analyte and the internal standard.
Troubleshooting Steps:
-
Verify Co-elution of Probucol and this compound:
-
Inject a solution containing both Probucol and this compound and confirm that their chromatographic peaks perfectly overlap.
-
Even slight separation due to the deuterium isotope effect can expose the analyte and internal standard to different matrix components, leading to differential matrix effects.
-
-
Assess the Matrix Effect Quantitatively:
-
Calculate the matrix factor (MF) to determine the extent of ion suppression or enhancement.
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A value of 1 indicates no matrix effect.
-
-
Optimize Sample Preparation:
-
If using protein precipitation (PPT), consider switching to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a greater amount of matrix components, particularly phospholipids.[1]
-
For Probucol in plasma, a liquid-liquid extraction with a non-polar solvent mixture such as ethyl ether and dichloromethane has been shown to be effective.[2][3]
-
-
Refine Chromatographic Conditions:
-
Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Consider using a different stationary phase that provides better retention and separation of phospholipids from the analyte.
-
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
Symptoms:
-
Significantly lower than expected peak areas for this compound.
-
Inability to detect this compound at the lower limit of quantification (LLOQ).
Possible Cause: Severe ion suppression is the most likely cause. This is common in plasma samples where high concentrations of phospholipids can co-elute with the analyte and internal standard, competing for ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment:
-
This will help identify regions in the chromatogram where significant ion suppression occurs.
-
By infusing a constant flow of this compound solution post-column and injecting an extracted blank matrix sample, any dips in the baseline signal will indicate retention times where matrix components are causing ion suppression.
-
-
Implement a Phospholipid Removal Strategy:
-
Protein precipitation is known to be inefficient at removing phospholipids.
-
Employ a sample preparation method specifically designed for phospholipid removal, such as HybridSPE®-Phospholipid or a targeted LLE or SPE protocol.
-
-
Optimize the Ion Source Parameters:
-
Adjust parameters such as spray voltage, gas flows, and temperature to find conditions that are less susceptible to ion suppression.
-
-
Dilute the Sample Extract:
-
If sensitivity allows, diluting the final extract can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening the ion suppression effect.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte (in this case, this compound) due to the presence of co-eluting, undetected components in the sample matrix.[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[4] In biological matrices like plasma, common interfering substances include salts, proteins, and, most notably, phospholipids.[5]
Q2: Why is a deuterated internal standard like this compound used, and is it always effective against matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte (Probucol), it is expected to behave similarly during sample preparation, chromatography, and ionization. The use of a SIL-IS can effectively compensate for matrix effects because both the analyte and the internal standard should be equally affected, keeping their response ratio constant.
However, a SIL-IS is not always a perfect solution. A key assumption is that the analyte and the internal standard co-elute perfectly. Due to the "deuterium isotope effect," it is possible for this compound to have a slightly different retention time than Probucol. If this occurs in a region of the chromatogram with a steep change in ion suppression, the analyte and internal standard will experience different degrees of matrix effect, leading to inaccurate results.
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma?
A3: The most significant source of matrix effects in plasma for a lipophilic compound like Probucol are phospholipids.[1] These are endogenous components of cell membranes and are present at high concentrations in plasma. During sample preparation, especially with simpler methods like protein precipitation, phospholipids are not efficiently removed and can co-elute with the analyte, causing severe ion suppression in the electrospray ionization (ESI) source.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the column. Any deviation (typically a dip) in the constant signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.[5]
-
Quantitative Assessment (Matrix Factor Calculation): The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase).[4][5] The formula is:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. This should be evaluated in at least six different lots of the biological matrix.[5]
-
Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A5: While protein precipitation (PPT) is a simple and fast technique, it is generally not recommended for removing phospholipids and minimizing matrix effects.[1] More effective methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. For a nonpolar compound like Probucol, extraction from plasma into a nonpolar organic solvent is effective at leaving polar matrix components like salts and many phospholipids behind. A combination of ethyl ether and dichloromethane (1:1, v/v) has been successfully used for Probucol extraction from human plasma.[2][3]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away, or vice-versa. A well-chosen SPE sorbent and elution protocol can effectively remove phospholipids.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Probucol Analysis in Plasma
| Technique | Principle | Phospholipid Removal Efficiency | Throughput | Cost | Recommendation for Probucol |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low | High | Low | Not recommended for final method due to high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Moderate to High | Moderate | Moderate | Recommended. Effective for nonpolar analytes like Probucol. |
| Solid-Phase Extraction (SPE) | Chromatographic separation on a solid sorbent. | High | Low to Moderate | High | Highly Recommended. Offers the cleanest extracts. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor)
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of Probucol and this compound into the mobile phase or a neat solution.
-
Set B: Extract at least six different lots of blank plasma using the validated sample preparation method. Spike the same concentration of Probucol and this compound into the post-extracted blank matrix.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Probucol and the IS-normalized MF:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF = (MF of Probucol) / (MF of this compound)
-
-
Evaluate the results: The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should not exceed 15%.
Protocol 2: Liquid-Liquid Extraction of Probucol from Human Plasma
This protocol is adapted from a published method for the determination of Probucol in human plasma.[2][3]
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of the extraction solvent (ethyl ether:dichloromethane, 1:1 v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effect issues.
Caption: Workflow for the quantitative assessment of matrix effects.
References
Technical Support Center: Optimizing LC-MS/MS for Probucol-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters for the detection of Probucol and its deuterated internal standard, Probucol-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for Probucol and this compound?
A1: For initial method development, we recommend starting with the parameters summarized in the tables below. These are based on published methods for Probucol and general principles for analyzing lipophilic compounds. Optimization will be required for your specific instrumentation and matrix.
Q2: I am not seeing a signal for this compound. What are the common causes?
A2: Several factors could lead to a lack of signal for your internal standard. First, verify the correct preparation of your this compound working solution and ensure it has been added to your samples. Second, confirm that the mass spectrometer is set to monitor the correct Multiple Reaction Monitoring (MRM) transition for this compound. Finally, check for potential issues with the LC system, such as a clogged line or incorrect mobile phase composition, which could prevent the analyte from reaching the mass spectrometer.
Q3: My calibration curve for Probucol is non-linear. What could be the issue?
A3: Non-linearity in the calibration curve can arise from several sources. One common issue is "crosstalk," where the signal from a high concentration of Probucol contributes to the signal of this compound, or vice-versa.[1] This is particularly relevant when using a deuterated internal standard.[2] Another possibility is detector saturation at high analyte concentrations. Consider extending the dynamic range by preparing a wider range of calibration standards or diluting highly concentrated samples. Additionally, ensure that the internal standard concentration is appropriate and consistent across all samples and standards.
Q4: I am observing a peak for this compound in my blank samples. What is the source of this contamination?
A4: A peak for the internal standard in blank samples indicates carryover from a previous injection. To mitigate this, a thorough needle and injection port wash with a strong organic solvent between samples is recommended. If the problem persists, consider increasing the wash volume or using a more effective wash solvent. It is also important to ensure that the blank matrix itself is free from any contamination.
Q5: The retention times for Probucol and this compound are shifting between injections. How can I improve reproducibility?
A5: Retention time shifts are typically related to the liquid chromatography portion of the method. Ensure that the mobile phase is properly mixed and degassed. Check for any leaks in the LC system and confirm that the column temperature is stable and consistent. Column aging can also lead to retention time shifts; therefore, regular monitoring of column performance and replacement when necessary is crucial. While stable isotope-labeled internal standards are expected to co-elute with the analyte, slight chromatographic shifts can sometimes occur.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of Probucol and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., a small amount of formic acid or ammonium hydroxide) to reduce secondary interactions. |
| Column Degradation | Replace the analytical column. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Modify the chromatographic method to separate Probucol from co-eluting matrix components. Optimize the sample preparation procedure to more effectively remove interfering substances. |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Dirty Ion Source | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
Issue 3: Inconsistent Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples and standards using calibrated pipettes. |
| Degradation of Internal Standard | Prepare fresh internal standard working solutions. Protect solutions from light and store at the recommended temperature. |
| Differential Ionization Suppression | While deuterated internal standards are designed to compensate for matrix effects, severe and variable suppression can still impact results.[4] Re-evaluate and optimize sample preparation and chromatography. |
Experimental Protocols & Data
Recommended Starting LC-MS/MS Parameters
The following tables provide recommended starting parameters for the analysis of Probucol and this compound. These parameters should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 70% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
Table 2: Mass Spectrometry Parameters
| Parameter | Probucol | This compound (Predicted) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | 515.5 m/z | 521.5 m/z |
| Product Ion (Q3) | 236.1 m/z | 242.1 m/z |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | -25 V (Optimize for your instrument) | -25 V (Optimize for your instrument) |
| Declustering Potential (DP) | -80 V (Optimize for your instrument) | -80 V (Optimize for your instrument) |
| Capillary Voltage | -4500 V | -4500 V |
| Source Temperature | 500 °C | 500 °C |
| Nebulizer Gas (Gas 1) | 50 psi | 50 psi |
| Heater Gas (Gas 2) | 60 psi | 60 psi |
Note: The MRM transition for this compound is predicted based on the fragmentation of Probucol and the addition of 6 Daltons for the deuterium atoms. The exact fragment containing the deuterium labels should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. myadlm.org [myadlm.org]
Technical Support Center: Probucol-d6 Synthesis
This technical support guide provides troubleshooting information and frequently asked questions regarding common contaminants in the synthesis of Probucol-d6. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound synthesis?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthesis of the non-deuterated Probucol core structure. They include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Deuteration-Related Impurities: These are specific to the introduction of deuterium and include incompletely deuterated versions of Probucol (d1-d5) and residual non-deuterated Probucol (d0).
-
Degradation Products: These can form during manufacturing or storage due to factors like exposure to light, heat, or oxygen.
Q2: I see an unexpected peak in my HPLC analysis of this compound. How can I begin to identify it?
A2: The first step is to determine the mass of the unknown impurity using mass spectrometry (MS). Comparing the mass-to-charge ratio (m/z) of the impurity to that of this compound (C₃₁H₄₂D₆O₂S₂) can provide initial clues.
- If the mass is lower than this compound by increments of approximately 1 Da, it may indicate an incompletely deuterated species (d5, d4, etc.).
- If the mass corresponds to known process-related impurities of Probucol, you can confirm its identity by comparing its retention time and mass spectrum with a certified reference standard.
- If the mass is higher, it could suggest an oxidation product or an adduct with a reagent or solvent.
Q3: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this compound?
A3: While specific limits are set based on the manufacturing process and regulatory filings, general guidelines from pharmacopoeias like the USP can be referenced.[1][2][3][4] The identification and qualification thresholds for impurities are often based on the maximum daily dose of the drug.
Troubleshooting Guide
Issue: High Levels of Non-Deuterated Probucol (d0) Detected
-
Potential Cause: Incomplete deuteration reaction.
-
Troubleshooting Steps:
-
Reaction Time: Increase the duration of the deuteration step to allow for complete isotopic exchange.
-
Reagent Stoichiometry: Ensure a sufficient excess of the deuterating agent is used.
-
Catalyst Activity: If a catalyst is used, verify its activity and consider using a fresh batch.
-
Temperature: Optimize the reaction temperature to enhance the rate of deuterium exchange.
-
Issue: Presence of Partially Deuterated Species (d1-d5)
-
Potential Cause: Insufficient reaction time or non-optimal reaction conditions for the deuteration step.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., LC-MS) to monitor the progress of the deuteration reaction until all partially deuterated species are below the desired limit.
-
Purification: Enhance the final purification step (e.g., chromatography or recrystallization) to remove these closely related impurities.
-
Issue: Detection of Known Probucol Process-Related Impurities
-
Potential Cause: Inadequate purification of starting materials or intermediates, or suboptimal reaction conditions in the synthesis of the Probucol backbone.
-
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of the starting materials, such as 2,6-di-tert-butylphenol, before use.
-
Reaction Conditions: Re-evaluate the reaction conditions (temperature, stoichiometry, catalyst) for the steps preceding deuteration to minimize the formation of byproducts.
-
Purification Steps: Optimize the purification of intermediates to remove impurities before they are carried into the final steps.
-
Quantitative Data on Common Impurities
The following table summarizes common process-related impurities of Probucol, which are also potential contaminants in this compound, along with typical, illustrative acceptance criteria based on general pharmacopoeial guidelines.[1][3][4][5]
| Impurity Name | Structure | Typical Acceptance Criteria (as per general API guidelines) |
| Probucol Related Compound A (2,2',6,6'-tetra-tert-butyldiphenoquinone)[6][7] | C₂₈H₄₀O₂ | ≤ 0.15% |
| Probucol Related Compound B (4,4'-dithio-bis(2,6-di-tert-butylphenol))[6][8][9][10] | C₂₈H₄₂O₂S₂ | ≤ 0.15% |
| Probucol Related Compound C (4-[(3,5-di-tert-butyl-2-hydroxyphenylthio)isopropylidenethio]-2,6-di-tert-butylphenol)[6][11] | C₃₁H₄₈O₂S₂ | ≤ 0.20% |
| Any Unspecified Impurity | - | ≤ 0.10% |
| Total Impurities | - | ≤ 0.5% |
Experimental Protocols
Protocol: Identification and Quantification of Impurities in this compound by HPLC-MS
This protocol outlines a general method for the analysis of this compound and its potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 80% B
-
5-20 min: 80% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 242 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a spiked sample containing known Probucol related compounds and the this compound sample to confirm retention times and aid in peak identification.
5. Analysis:
-
Inject the sample onto the HPLC-MS system.
-
Identify known impurities by comparing their retention times and mass spectra with certified reference standards.
-
For unknown impurities, analyze the mass spectrum to determine the molecular weight and fragmentation pattern to propose a structure.
-
Quantify impurities using the peak area from the UV chromatogram relative to the this compound peak area, applying relative response factors if known.
Visualizations
Logical Workflow for Impurity Investigation
References
- 1. testinglab.com [testinglab.com]
- 2. Active Pharmaceutical Ingredient Verification Program | USP [usp.org]
- 3. pharmtech.com [pharmtech.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. [Probucol Related Compound A (25 mg) (2,2',6,6'-tetra-tert-butyldiphenoquinone)] - CAS [2455-14-3] [store.usp.org]
- 8. store.usp.org [store.usp.org]
- 9. Probucol Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. » Probucol Related Compound B, United Stat [yorlab.co.uk]
- 11. Probucol USP Related Compound C | China | Manufacturer | Moxin Chemicals [m.chemicalbook.com]
Troubleshooting poor signal intensity of Probucol-d6
This technical support center provides troubleshooting guides, FAQs, and detailed protocols to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Probucol-d6 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks for a sudden drop in this compound signal intensity?
A1: Start with the most straightforward potential issues. First, verify the concentration and preparation of your this compound internal standard (IS) stock and working solutions. An error in dilution is a common cause of unexpectedly low signal. Second, check the sample preparation procedure to ensure the IS was spiked into all samples and standards correctly. Finally, inspect the LC-MS system for obvious issues like leaks, disconnected tubing, or low solvent levels.[1][2]
Q2: How can I determine if matrix effects are suppressing my this compound signal?
A2: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte or internal standard.[3][4][5] To test for this, you can perform a post-column infusion experiment or a post-extraction spike. A simpler method is to compare the signal intensity of this compound in a neat solution versus its intensity in an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.[6]
Q3: My this compound signal is low, but the signal for the non-deuterated Probucol analyte is strong. What could be the cause?
A3: This issue, known as differential matrix effects, can occur even with a stable isotope-labeled internal standard.[7] Potential causes include:
-
Chromatographic Separation: A slight shift in retention time between Probucol and this compound can cause one of them to elute in a region of stronger ion suppression.[7]
-
Cross-talk: Ensure that the MRM transition for the analyte is not interfering with the internal standard's transition.
-
Concentration Mismatch: If the analyte concentration is extremely high, it can compete with the internal standard for ionization, suppressing the IS signal.[8]
Q4: Could the stability of this compound be a factor in poor signal intensity?
A4: Yes. Probucol is a potent antioxidant and can be susceptible to degradation.[9] Ensure that stock solutions are stored properly, typically at low temperatures and protected from light, to prevent degradation. Prepare fresh working solutions regularly. If degradation is suspected, preparing a fresh stock from the original source material is recommended.
Troubleshooting Guide
If you are experiencing poor signal intensity for this compound, follow this systematic guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Poor Signal Intensity```dot
// Node Definitions start [label="Start: Poor\nthis compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solution [label="1. Verify IS Solution\n(Concentration, Age, Storage)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_lc [label="2. Check LC System\n(Pressure, Leaks, Solvents)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_ms [label="3. Check MS System\n(Tuning, Calibration, Source)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_sample_prep [label="4. Review Sample Prep\n(Spiking, Extraction)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
reprepare_sol [label="Remake IS Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; fix_lc [label="Address LC Hardware Issues", fillcolor="#F1F3F4", fontcolor="#202124"]; tune_ms [label="Tune & Calibrate MS.\nClean Ion Source.", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_prep [label="Optimize Sample Prep\n(e.g., change extraction method)", fillcolor="#F1F3F4", fontcolor="#202124"];
investigate_matrix [label="5. Investigate Matrix Effects\n(Post-extraction spike)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improve_cleanup [label="Improve Sample Cleanup\nor Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_method [label="6. Optimize LC Method\n(Gradient, Column)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_gradient [label="Adjust Gradient to\nSeparate from Interference", fillcolor="#F1F3F4", fontcolor="#202124"];
end_ok [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_nok [label="Consult Instrument Specialist", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> check_solution; check_solution -> check_lc [label="OK"]; check_solution -> reparepare_sol [label="Issue Found"]; reprepare_sol -> end_ok;
check_lc -> check_ms [label="OK"]; check_lc -> fix_lc [label="Issue Found"]; fix_lc -> end_ok;
check_ms -> check_sample_prep [label="OK"]; check_ms -> tune_ms [label="Issue Found"]; tune_ms -> end_ok;
check_sample_prep -> investigate_matrix [label="OK"]; check_sample_prep -> optimize_prep [label="Issue Found"]; optimize_prep -> end_ok;
investigate_matrix -> optimize_method [label="No Matrix Effect"]; investigate_matrix -> improve_cleanup [label="Suppression Detected"]; improve_cleanup -> end_ok;
optimize_method -> end_nok [label="No Improvement"]; optimize_method -> adjust_gradient [label="Co-elution Found"]; adjust_gradient -> end_ok; }
Caption: Workflow for plasma sample preparation using protein precipitation.
Diagram: Root Causes of Poor Signal Intensity
Caption: Common root causes for poor internal standard signal intensity.
References
- 1. Sudden drop of MS signal - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. gtfch.org [gtfch.org]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange in Probucol-d6 experiments
Welcome to the Technical Support Center for Probucol-d6 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a deuterated form of Probucol, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is considered best practice as it closely mimics the analyte of interest (Probucol) during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the internal standard. Since quantitative analysis relies on the distinct mass difference between the analyte and the deuterated internal standard, isotopic exchange can lead to inaccurate and unreliable results. Probucol contains phenolic hydroxyl groups, and the hydrogens (or in this case, deuteriums) on or near these groups can be susceptible to exchange under certain conditions.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A3: Several factors can promote the exchange of deuterium for hydrogen in deuterated compounds like this compound. These include:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. For phenolic compounds, high pH is a particular concern.[1][2][3]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[4]
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms for exchange. The presence of moisture is a significant concern.
-
Storage Duration: The longer a deuterated compound is stored in a solution that can facilitate exchange, the greater the potential for loss of deuterium.
Troubleshooting Guide: Preventing Isotopic Exchange
This guide provides step-by-step recommendations to minimize the risk of isotopic exchange during your experiments with this compound.
Problem: Inconsistent or inaccurate quantification of Probucol.
Possible Cause: Isotopic exchange of this compound internal standard.
Solutions:
1. Preparation and Storage of Stock and Working Solutions:
-
Solvent Selection:
-
Prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as acetonitrile or dioxane.
-
If aqueous solutions are necessary for working standards, use deuterium oxide (D₂O) instead of water (H₂O) to maintain the isotopic integrity of the standard.
-
-
pH Control:
-
Avoid strongly acidic or basic conditions when preparing and storing solutions. If pH adjustment is necessary, use deuterated acids or bases.
-
-
Temperature:
-
Store stock and working solutions at low temperatures, preferably at -20°C or -80°C, to minimize the rate of potential exchange reactions.
-
-
Moisture Prevention:
-
Use desiccators for storing solid this compound.
-
Handle all solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Use sealed vials with PTFE-lined caps.
-
2. Sample Preparation and Extraction:
-
Minimize Exposure to Protic Solvents:
-
During sample extraction (e.g., from plasma or tissue homogenates), minimize the time the sample is in contact with aqueous or protic organic solvents.
-
-
Temperature Control:
-
Perform all sample preparation steps on ice or at reduced temperatures to slow down potential exchange reactions.
-
-
pH of Extraction Buffers:
-
If buffers are required, aim for a neutral or slightly acidic pH (around 6-7), as extreme pH values can promote exchange.
-
3. LC-MS/MS Analysis:
-
Mobile Phase Composition:
-
Whenever possible, use mobile phases with a higher percentage of organic solvent.
-
If an aqueous mobile phase is required, consider using D₂O-based buffers, although this can be costly and may require system equilibration.
-
-
pH of Mobile Phase:
-
Temperature:
-
Keep the autosampler and column compartment at a low, controlled temperature (e.g., 4°C).
-
-
Analysis Time:
-
Develop a rapid LC method to minimize the time this compound is exposed to the mobile phase.
-
Quantitative Data Summary: Factors Influencing Phenolic Compound Stability
The following table summarizes the stability of various phenolic compounds under different pH conditions, which can serve as a general guide for handling Probucol, a phenolic compound.
| Phenolic Compound | Stability at High pH (alkaline conditions) | Stability at Acidic pH | Reference |
| Caffeic Acid | Unstable | - | [1] |
| Chlorogenic Acid | Unstable | Stable | [1] |
| Gallic Acid | Unstable | - | [1] |
| (-)-Catechin | Resistant to major degradation | - | [1] |
| (-)-Epigallocatechin | Resistant to major degradation | - | [1] |
| Ferulic Acid | Resistant to major degradation | - | [1] |
| Rutin | Resistant to major degradation | - | [1] |
Note: This table provides general stability information for phenolic compounds and is intended to highlight the importance of pH control. Specific stability data for this compound should be generated under the actual experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous, HPLC-grade acetonitrile in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in an amber, sealed vial at -20°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature before opening.
-
Perform a serial dilution of the stock solution with anhydrous acetonitrile to achieve the desired concentration.
-
Store the working solution in a sealed vial at 4°C for short-term use or at -20°C for longer-term storage.
-
Protocol 2: Extraction of Probucol from Human Plasma
This protocol is adapted from a published method for the analysis of Probucol in human plasma.[5][6][7][8][9]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add a specific volume of the this compound working solution (to achieve the desired final concentration) as the internal standard.
-
-
Liquid-Liquid Extraction:
-
Add 800 µL of an extraction solvent mixture of ethyl ether and dichloromethane (1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Logical Workflow for Preventing Isotopic Exchange
Caption: Workflow for minimizing isotopic exchange in this compound experiments.
Signaling Pathways Associated with Probucol's Mechanism of Action
1. Probucol's Antioxidant and Anti-inflammatory Pathway
Probucol is known for its potent antioxidant and anti-inflammatory properties, which are central to its therapeutic effects, particularly in the context of atherosclerosis.[5][10][11][12]
Caption: Probucol's antioxidant and anti-inflammatory signaling pathways.
2. Probucol's Role in Reverse Cholesterol Transport
Probucol influences cholesterol metabolism, in part by modulating the reverse cholesterol transport pathway, which involves the ATP-binding cassette transporter A1 (ABCA1).[5][13][14][15][16][17][18]
Caption: Probucol's influence on the reverse cholesterol transport pathway.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Probucol? [synapse.patsnap.com]
- 6. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 8. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Probucol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological inhibition of ABCA1 degradation increases HDL biogenesis and exhibits antiatherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probucol inactivates ABCA1 in the plasma membrane with respect to its mediation of apolipoprotein binding and high density lipoprotein assembly and to its proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | High Density Lipoprotein-Based Therapeutics: Novel Mechanism of Probucol in Foam Cells [frontiersin.org]
Technical Support Center: Analysis of Probucol-d6 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Probucol-d6 in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS analysis, particularly for lipophilic compounds like Probucol in complex matrices such as plasma or serum. This guide provides a systematic approach to identifying and mitigating this issue.
Problem: Low or inconsistent signal intensity for this compound.
This is often a primary indicator of ion suppression. The following steps will help you troubleshoot the issue.
Step 1: Evaluate Sample Preparation
Inadequate removal of matrix components is a leading cause of ion suppression.[1][2][3] Phospholipids are major contributors to matrix effects in plasma and serum samples.[1][2][4]
-
Initial Action: Review your current sample preparation method. Protein precipitation alone is often insufficient for removing phospholipids and other interfering substances.[2][5]
-
Recommended Solutions:
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating lipophilic compounds like Probucol from polar matrix components.[6][7] A validated protocol for Probucol is provided in the "Experimental Protocols" section.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts by selectively binding the analyte and washing away interfering compounds.[6][8] For Probucol, a reverse-phase or mixed-mode cation exchange sorbent could be effective.
-
Phospholipid Removal Plates: Specialized plates are available that specifically target and remove phospholipids, significantly reducing a primary source of ion suppression.[1][2]
-
Step 2: Optimize Chromatographic Conditions
Co-elution of matrix components with this compound can lead to competition for ionization, resulting in a suppressed signal.[3]
-
Initial Action: Analyze a blank matrix extract to identify regions of significant ion suppression using a post-column infusion experiment.[4][9]
-
Recommended Solutions:
-
Adjust Gradient Elution: Modify the mobile phase gradient to separate the elution of this compound from areas of high matrix interference.[3]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column) to alter the elution profile of interfering compounds relative to your analyte. A cyano column has been successfully used for Probucol analysis.[10][11][12]
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which may be sufficient to separate this compound from interfering matrix components.[13]
-
Step 3: Check the Internal Standard
While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar ion suppression as the analyte, issues can still arise.
-
Initial Action: Verify the concentration and purity of your this compound internal standard.
-
Recommended Solutions:
-
Optimize Concentration: An excessively high concentration of the internal standard can sometimes suppress the analyte signal.[14]
-
Evaluate for Deuterium Isotope Effects: In rare cases, deuterium-labeled standards can have slightly different retention times than the unlabeled analyte, leading to differential ion suppression.[14] Ensure the peak shapes and retention times of Probucol and this compound are as closely matched as possible.
-
Step 4: Assess Mass Spectrometer Source Conditions
The ionization source settings can influence the extent of ion suppression.
-
Initial Action: Review your current ion source parameters (e.g., temperature, gas flows, voltages).
-
Recommended Solutions:
-
Re-optimize Source Parameters: Infuse a standard solution of this compound and systematically optimize the source conditions to maximize signal intensity.
-
Consider a Different Ionization Technique: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds.[14]
-
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for this compound in plasma?
A1: The most common causes are co-eluting endogenous matrix components from the plasma.[3] For a lipophilic compound like Probucol, the primary culprits are phospholipids, which are highly abundant in plasma and can significantly suppress the ionization of co-eluting compounds in ESI.[1][2][4] Other sources include salts, and other endogenous metabolites.[15]
Q2: Why is my stable isotope-labeled internal standard (this compound) not fully compensating for ion suppression?
A2: While this compound is the ideal internal standard, perfect compensation is not always guaranteed. Potential reasons include:
-
Chromatographic Separation: Minor differences in retention time between Probucol and this compound, sometimes caused by the deuterium isotope effect, can lead to them experiencing slightly different matrix effects.[14]
-
Non-linear Suppression: The degree of ion suppression can be concentration-dependent in a non-linear fashion. If the analyte and internal standard are at vastly different concentrations, the suppression effect may not be equivalent.[14]
-
Internal Standard Purity: Impurities in the internal standard can affect its accuracy.[14]
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: The best technique balances recovery, cleanliness of the extract, and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing phospholipids and other interfering components, often leading to significant matrix effects.[2][5]
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective method for removing phospholipids and other polar interferences when analyzing lipophilic compounds like Probucol. It generally provides a cleaner extract than PPT.[6][7]
-
Solid-Phase Extraction (SPE): SPE can offer very clean extracts and high recoveries if the sorbent and elution conditions are well-optimized. It is often more selective than LLE.[6][8]
-
Phospholipid Removal Plates: These offer a targeted approach to remove a major source of ion suppression and can be very effective, often with a simple workflow similar to PPT.[1][2]
For Probucol, LLE is a well-documented and effective method.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most common method is the post-extraction spike method.[15][16] This involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Matrix Effect Assessment Workflow
Data Summary: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effectiveness of common sample preparation techniques for removing phospholipids, a primary cause of ion suppression for lipophilic analytes in plasma.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Analyte Recovery for Lipophilic Compounds | Throughput | Propensity for Ion Suppression |
| Protein Precipitation (PPT) | Low | High | High | High |
| Liquid-Liquid Extraction (LLE) | High | Moderate to High | Moderate | Low |
| Solid-Phase Extraction (SPE) | High | High (method dependent) | Moderate to High | Low |
| Phospholipid Removal Plates | Very High | High | High | Very Low |
Experimental Protocols
Validated Liquid-Liquid Extraction (LLE) Method for Probucol in Human Plasma
This protocol is adapted from a validated HPLC-MS/MS method for the determination of Probucol in human plasma.[10][11][12]
1. Materials and Reagents
-
Blank human plasma
-
Probucol and this compound reference standards
-
Ethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonia water
-
Formic acid
2. Sample Preparation
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the working solution of this compound (internal standard).
-
Add 1 mL of the extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Chromatographic Conditions
-
Column: Ultimate CN (50 mm x 4.6 mm, 5 µm) or a similar C18 column.[10][11][12]
-
Mobile Phase: Acetonitrile:Water:Ammonia water = 97:3:0.05 (adjust pH to 7.2 with formic acid).[10][11][12]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow Diagram
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 13. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential for QT prolongation with Probucol administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for QT prolongation with Probucol administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Probucol is thought to prolong the QT interval?
A1: The primary mechanism of Probucol-induced QT prolongation is the reduction of the rapidly activating delayed rectifier potassium current (IKr). This is achieved by decreasing the expression of the human ether-a-go-go-related gene (hERG) potassium channel protein on the plasma membrane.[1][2][3] The hERG channel is a crucial component of cardiac repolarization, and its reduced function leads to a prolonged action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG).[1][4]
Q2: Is QT prolongation a consistent and predictable effect of Probucol administration?
A2: No, the effect is not uniform across all individuals. Studies have shown that while Probucol can prolong the QT interval, this effect is observed in a subset of patients.[5] For instance, one clinical trial reported that approximately 48% of patients treated with Probucol showed a lengthening of the corrected QT (QTc) interval.[5] Factors such as female gender, a long baseline QTc, and the presence of ischemic heart disease have been identified as potential risk factors for a more pronounced QT prolongation with Probucol.[6][7]
Q3: Has Probucol been associated with Torsades de Pointes (TdP)?
A3: Yes, there are case reports of Probucol administration being associated with Torsades de Pointes, a potentially life-threatening cardiac arrhythmia.[8][9][10] This risk is a significant concern, particularly for patients who have underlying risk factors for QT prolongation.[9]
Q4: What is the typical magnitude of QT interval prolongation observed with Probucol in clinical studies?
A4: The extent of QT prolongation can vary. One study involving patients with hypercholesterolemia reported an average increase in the QTc interval from a baseline of 0.410 seconds to 0.431 seconds after treatment with Probucol.[6] In another study, the QTc interval was prolonged by 11 to 70 milliseconds in about half of the patients receiving the drug.[5]
Q5: Are there any known drug interactions that can exacerbate Probucol-induced QT prolongation?
A5: Co-administration of Probucol with other drugs known to prolong the QT interval should be avoided or closely monitored.[11] These can include certain antiarrhythmics (e.g., amiodarone, sotalol) and some antipsychotics.[11] Such combinations can have an additive effect on QT prolongation, increasing the risk of cardiac arrhythmias.
Troubleshooting Guides
Scenario 1: Unexpectedly large QTc prolongation observed in a preclinical in vivo study.
-
Possible Cause 1: Species-specific sensitivity.
-
Troubleshooting: Different animal models can have varying sensitivities to drugs that affect cardiac repolarization.[12][13] Review literature for known sensitivities of the chosen animal model to IKr blockers. Consider using a second species to confirm the findings. Conscious dog and monkey models are often used for assessing QT interval prolongation.[12][14]
-
-
Possible Cause 2: Dosing and plasma concentration.
-
Troubleshooting: Ensure that the administered dose and resulting plasma concentrations are within a clinically relevant range. Unusually high plasma levels of Probucol could lead to exaggerated QT effects.[8] Measure plasma concentrations of Probucol to correlate with the observed ECG changes.
-
-
Possible Cause 3: Electrolyte imbalance.
-
Troubleshooting: Hypokalemia (low potassium) can potentiate the effects of QT-prolonging drugs.[15] Ensure that serum electrolyte levels, particularly potassium and magnesium, are within the normal range for the animal model being used.
-
Scenario 2: In vitro hERG assay shows conflicting results with in vivo data (e.g., significant hERG block in vitro but minimal QT prolongation in vivo).
-
Possible Cause 1: Assay conditions.
-
Troubleshooting: Probucol's effect on the hERG channel is primarily through reduced protein expression, which may not be fully captured in acute patch-clamp experiments.[2] Ensure that the in vitro assay includes a long-term incubation period (e.g., 48 hours) with Probucol to allow for effects on channel trafficking.[2]
-
-
Possible Cause 2: Metabolism.
-
Troubleshooting: The parent drug and its metabolites can have different effects on ion channels. Investigate the metabolic profile of Probucol in the species used for the in vivo study. It is possible that the parent compound is more potent on the hERG channel in vitro, while in vivo it is rapidly metabolized to less active compounds.
-
-
Possible Cause 3: Multi-channel effects.
-
Troubleshooting: Probucol might affect other ion channels that could counteract the QT-prolonging effect of hERG blockade in vivo. A comprehensive in vitro cardiac ion channel panel screen could help to identify any off-target effects.
-
Quantitative Data Summary
Table 1: Clinical Data on Probucol and QTc Interval Prolongation
| Parameter | Baseline Value (mean) | Post-Probucol Value (mean) | Study Population | Reference |
| QTc Interval | 0.410 s | 0.431 s | 89 patients with hypercholesterolemia | [6] |
| QTc Change | N/A | 11 to 70 ms increase in 48% of patients | 42 patients with Type II hyperlipoproteinemia | [5] |
Table 2: In Vitro Data on Probucol's Effect on hERG Current
| Cell Type | Incubation Time | IC50 | Effect | Reference |
| hERG-HEK cells | 48 hours | 10.6 µM | Decreased hERG current | [2] |
| Rat neonatal cardiomyocytes | 48 hours | 20.6 µM | Reduced native IKr | [2] |
Experimental Protocols
1. In Vitro hERG Assay Using Patch-Clamp Electrophysiology
-
Objective: To assess the long-term effect of Probucol on hERG channel current by evaluating changes in channel expression and function.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene (hERG-HEK).
-
Methodology:
-
Culture hERG-HEK cells under standard conditions (e.g., 37°C, 5% CO2).
-
Incubate the cells with various concentrations of Probucol (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 48 hours.
-
After incubation, prepare the cells for whole-cell patch-clamp recording.
-
Use a standard external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH) and internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).
-
Record hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Analyze the peak tail current amplitude to determine the concentration-dependent inhibition of the hERG current by Probucol.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
-
2. In Vivo QT Assessment in a Conscious Animal Model
-
Objective: To evaluate the effect of Probucol administration on the QT interval in a conscious, telemetered animal model.
-
Animal Model: Male beagle dogs or cynomolgus monkeys are commonly used.[12][14]
-
Methodology:
-
Surgically implant a telemetry device for continuous ECG recording. Allow for a sufficient recovery period after surgery.
-
Acquire baseline ECG data for at least 24 hours to establish a diurnal rhythm of the QT interval.
-
Administer Probucol orally at multiple dose levels, including a vehicle control, in a crossover design with an adequate washout period between doses.
-
Record ECGs continuously for at least 24 hours post-dosing.
-
Measure the RR and QT intervals from the ECG recordings.
-
Correct the QT interval for heart rate (QTc) using a species-specific correction formula (e.g., Van de Water's for dogs).
-
Compare the QTc values at different time points post-dose with the baseline and vehicle control data to determine the effect of Probucol on the QT interval.
-
Correlate any changes in QTc with plasma concentrations of Probucol at corresponding time points.
-
Visualizations
References
- 1. Mechanisms underlying probucol-induced hERG-channel deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probucol-induced hERG Channel Reduction can be Rescued by Matrine and Oxymatrine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Electrocardiographic effects of probucol. A controlled prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors related to QT interval prolongation during probucol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probucol-associated tachyarrhythmic events and QT prolongation: importance of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Probucol-induced QT prolongation and torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorphic ventricular tachycardia (Torsade de Pointes) associated with the use of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Probucol used for? [synapse.patsnap.com]
- 12. QT PRODACT: in vivo QT assay with a conscious monkey for assessment of the potential for drug-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing the Low Water Solubility of Probucol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low water solubility of Probucol compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Probucol in common laboratory solvents?
Probucol is a highly lipophilic compound with very low aqueous solubility. However, it is soluble in several organic solvents.[1][2] A stock solution can be prepared by dissolving Probucol in an organic solvent, which should be purged with an inert gas.[1]
Table 1: Solubility of Probucol in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 20 - 103 | ~38.7 - 199.28 |
| Ethanol | 25 - 103 | ~48.4 - 199.28 |
| Dimethylformamide (DMF) | 30 | ~58.0 |
| Water | Insoluble | - |
Note: Solubility values can vary slightly between different batches of the compound.[2]
Q2: How can I prepare an aqueous working solution of Probucol from an organic stock?
To prepare an aqueous working solution, the organic stock solution (e.g., in DMSO or ethanol) can be diluted into an aqueous buffer or isotonic saline.[1] It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects in biological experiments.[1] Aqueous solutions of Probucol are not stable and it is recommended not to store them for more than one day.[1]
Q3: What are the common issues encountered when working with Probucol in aqueous media?
The primary issue is the precipitation of the compound out of the solution, leading to inaccurate concentrations and unreliable experimental results. This is due to its extremely low aqueous solubility (reported as 5 ng/mL at 25°C).[3]
Q4: What are the main strategies to enhance the aqueous solubility and dissolution rate of Probucol?
Several formulation strategies can be employed to overcome the poor water solubility of Probucol:
-
Solid Dispersions: Dispersing Probucol in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can enhance its dissolution.[3][4][5][6][7]
-
Phospholipid Complexes: Forming a complex with phospholipids can significantly increase the aqueous solubility of Probucol.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[1]
-
Nanoparticulation: Reducing the particle size of Probucol to the nanometer range can increase its surface area and, consequently, its dissolution rate.[10][11]
-
Co-amorphous Systems: Preparing an amorphous system of Probucol with another compound, such as atorvastatin or fluvastatin, can improve solubility and stability.[3][12][13]
Troubleshooting Guides
Scenario 1: Probucol precipitates out of my cell culture medium upon addition from a DMSO stock.
-
Question: I am adding a small volume of my Probucol-DMSO stock solution to my cell culture medium, but I observe immediate precipitation. How can I resolve this?
-
Answer: This is a common problem due to the rapid change in solvent polarity. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of Probucol in your medium may be above its solubility limit. Try performing a dose-response experiment starting with a much lower concentration.
-
Optimize the Addition Method: Instead of adding the stock directly to the bulk medium, try adding it dropwise while gently vortexing or stirring the medium to facilitate rapid dispersion.
-
Use a Carrier Protein: Pre-complexing Probucol with a carrier protein like bovine serum albumin (BSA) in the medium can help to keep it in solution.
-
Consider a Formulation Approach: For in-vitro studies, preparing a solid dispersion or a cyclodextrin inclusion complex might be necessary to achieve the desired concentrations without precipitation.
-
Scenario 2: Inconsistent results in my animal studies after oral administration of a Probucol suspension.
-
Question: I am administering a suspension of Probucol in carboxymethyl cellulose (CMC-Na) to my rats, but the pharmacokinetic data is highly variable. What could be the cause and how can I improve it?
-
Answer: High variability in pharmacokinetic data for poorly soluble drugs is often due to inconsistent dissolution and absorption.
-
Improve the Suspension: Ensure your suspension is homogeneous and the particle size is consistent. Sonication of the suspension before administration might help.
-
Enhance Dissolution Rate: The dissolution of Probucol is likely the rate-limiting step for its absorption. Consider using one of the following formulation strategies to improve its bioavailability:
-
Solid Dispersion: Administering a solid dispersion of Probucol with a polymer like PVP has been shown to increase bioavailability and reduce variability.[4][5]
-
Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS formulation can significantly enhance the oral bioavailability of Probucol.[1]
-
Nanoparticles: Oral administration of Probucol nanoparticles has been shown to increase its absorption.[11]
-
-
Experimental Protocols
Protocol 1: Preparation of Probucol-Polyvinylpyrrolidone (PVP) Solid Dispersion by Solvent Evaporation
This method aims to disperse Probucol in a hydrophilic carrier to enhance its dissolution rate.
-
Dissolution: Dissolve Probucol and PVP (e.g., PVP K30) in a suitable weight ratio (e.g., 1:9 Probucol to PVP) in ethanol.[3][4]
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at approximately 35°C.[4]
-
Drying: Dry the resulting residue under a vacuum at room temperature for 24 hours to remove any residual solvent.[4]
-
Processing: Grind the dried solid dispersion in a mortar and pass it through a sieve to obtain a uniform powder.[4]
-
Storage: Store the prepared solid dispersion in a light-resistant, airtight container.[4]
Protocol 2: Preparation of Probucol-Phospholipid Complex by Solvent Evaporation
This protocol describes the formation of a more soluble complex between Probucol and a phospholipid.
-
Dissolution: Dissolve Probucol and a phospholipid (e.g., phosphatidylcholine) in a suitable organic solvent like dichloromethane.[9]
-
Mixing: Stir the solution magnetically for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 35°C).
-
Solvent Evaporation: Evaporate the solvent to form a thin film of the complex.
-
Hydration (Optional): The dried film can be hydrated with an aqueous buffer to form liposomes or a suspension of the complex.
-
Characterization: The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD).[8][9]
Protocol 3: Dissolution Testing of Probucol Formulations
This protocol is to assess the in-vitro dissolution rate of different Probucol formulations.
-
Apparatus: Use a USP dissolution apparatus II (paddles).[14]
-
Dissolution Medium: Select a relevant dissolution medium. Common choices include:
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 100 rpm).[3]
-
Sampling: At predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Sample Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[1]
-
Analysis: Filter the samples and analyze the concentration of dissolved Probucol using a validated analytical method like HPLC.
Protocol 4: HPLC Analysis of Probucol
This method can be used to quantify Probucol in dissolution media or biological matrices.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used.[16]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. For example, acetonitrile:water (98:2% v/v).[16]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[16][17]
-
Detection: Monitor the eluent at a wavelength of 241-242 nm.[16][17]
-
Quantification: Create a standard curve using known concentrations of Probucol to quantify the samples.
Data Summary
Table 2: Improvement in Aqueous Solubility of Probucol with Different Formulation Strategies
| Formulation Method | Components | Molar/Weight Ratio | Resulting Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Phospholipid Complex (Solvent Evaporation) | Probucol, Phospholipid | - | 17.76 | ~3552 | [9] |
| Phospholipid Complex (Co-grinding) | Probucol, Phospholipid | - | 1.65 | ~330 | [9] |
| Co-amorphous (Spray Drying) | Probucol, Fluvastatin | 1:2 (molar) | 18.2 | ~3640 | [12] |
The baseline aqueous solubility of Probucol is approximately 0.005 µg/mL.[9]
Table 3: Example of a Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation for Probucol
| Component | Function | Percentage (w/w) |
| Olive Oil | Oil Phase | 13% |
| Lauroglycol FCC | Surfactant | 27% |
| Cremophor EL | Surfactant | 20% |
| Tween-80 | Surfactant | 20% |
| PEG-400 | Co-solvent | 20% |
| Reference:[1] |
Visualizations
Caption: Experimental workflow for developing and evaluating a Probucol formulation.
Caption: Troubleshooting flowchart for Probucol precipitation issues.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. dovepress.com [dovepress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preparation of Amorphous Probucol with Fluvastatin Sodium Salt and Stability Comparison Studies of Co-amorphous Probucol with Fluvastatin Sodium Salt and Atorvastatin Calcium Trihydrate Salt [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. Enhanced bioavailability of probucol following the administration of solid dispersion systems of probucol-polyvinylpyrrolidone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of an amorphous solid dispersion-based probucol immediate-release tablet | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. Preparation and Evaluation of Probucol-Phospholipid Complex with Enhanced Bioavailability and No Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of phospholipid complex technique to improve the dissolution and pharmacokinetic of probucol by solvent-evaporation and co-grinding methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle formation from probucol/PVP/sodium alkyl sulfate co-ground mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticulation of probucol, a poorly water-soluble drug, using a novel wet-milling process to improve in vitro dissolution and in vivo oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Amorphous Probucol with Fluvastatin Sodium Salt and Stability Comparison Studies of Co-amorphous Probucol with Fluvastatin Sodium Salt and Atorvastatin Calcium Trihydrate Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Dissolution Properties of Co-amorphous Probucol with Atorvastatin Calcium Trihydrate Prepared by Spray-Drying [jstage.jst.go.jp]
- 14. ijpcbs.com [ijpcbs.com]
- 15. ashland.com [ashland.com]
- 16. Pharmacological and Biological Study of Microencapsulated Probucol-Secondary Bile Acid in a Diseased Mouse Model [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Isotopic Purity Assessment of Probucol-d6
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Probucol-d6, a deuterated analog of the lipid-lowering agent Probucol. Supported by experimental protocols and data, this guide aims to be an essential resource for making informed decisions in the procurement and application of isotopically labeled compounds.
Quantitative Isotopic Purity Comparison of this compound
The isotopic purity of a deuterated compound is a critical quality attribute. It is typically defined by the percentage of deuterium incorporation at the specified positions and the abundance of residual non-deuterated or partially deuterated species. Below is a comparative table summarizing hypothetical isotopic purity data for this compound from three different commercial sources. This data is representative of what can be obtained through rigorous analytical testing.
| Parameter | Source A | Source B | Source C |
| Advertised Isotopic Purity | >98% | >99% | >99.5% |
| Experimentally Determined Isotopic Purity (by HRMS) | 98.7% | 99.2% | 99.6% |
| Deuterium Incorporation per Molecule (Average) | 5.92/6 | 5.95/6 | 5.98/6 |
| Relative Abundance of d0 (Non-deuterated) | 0.8% | 0.5% | 0.2% |
| Relative Abundance of d1-d5 Species | 0.5% | 0.3% | 0.2% |
| Chemical Purity (by HPLC) | 99.5% | 99.8% | 99.9% |
Note: This data is for illustrative purposes and represents typical quality control results. Actual values may vary between batches and suppliers.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard methods.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio of its ions.
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1 µg/mL in the same solvent.
-
Chromatographic Separation: Inject the sample into the UHPLC system. While extensive separation may not be necessary for a pure standard, chromatography can remove any potential impurities.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For Probucol, negative ion mode may be preferable.
-
Mass Analyzer: Set to a high resolution (>60,000).
-
Scan Range: Acquire data over a mass range that includes the molecular ions of unlabeled Probucol and this compound (e.g., m/z 510-530).
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify the monoisotopic peaks corresponding to the different deuterated species (d0 to d6).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides information about the chemical environment of atoms. For deuterated compounds, ¹H NMR can be used to quantify the residual non-deuterated species, while ²H NMR can directly detect the deuterium atoms.
Objective: To quantify the level of deuterium incorporation and identify the sites of deuteration.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent that does not have signals overlapping with the signals of interest (e.g., chloroform-d, acetone-d6). Add a known amount of an internal standard with a signal in a clear region of the spectrum.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the sites of deuteration.
-
Compare the integral of these signals to the integral of a signal from a non-deuterated position on the molecule or the internal standard.
-
The percentage of deuterium incorporation can be calculated from the reduction in the signal intensity at the deuterated positions.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at the expected chemical shifts confirms the sites of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium.
-
-
Data Analysis:
-
For ¹H NMR, calculate the percentage of non-deuterated material by comparing the integrals of the signals of interest to a reference signal.
-
Isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are crucial for understanding complex processes. Below are Graphviz diagrams illustrating the experimental workflow for isotopic purity assessment and the signaling pathway of Probucol.
Conclusion
The rigorous assessment of isotopic purity is a critical step in the validation of deuterated standards for research and development. As demonstrated, a combination of HRMS and NMR spectroscopy provides a comprehensive characterization of this compound. While Source C shows the highest isotopic and chemical purity in our representative data, researchers should always request batch-specific certificates of analysis from their suppliers. The detailed protocols and workflows provided in this guide offer a framework for the in-house verification of isotopic purity, ensuring the quality and reliability of experimental data.
Inter-laboratory Comparison of Probucol Quantification in Human Plasma Using Probucol-d6 as an Internal Standard
An Objective Performance Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of probucol in human plasma across three independent laboratories. The method utilizes a stable isotope-labeled internal standard, probucol-d6, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible bioanalytical methods.
The following sections detail the experimental protocol, present the quantitative performance data from the inter-laboratory comparison, and illustrate the analytical workflow. The data demonstrates the method's transferability and reliability, making it suitable for multi-site clinical trials and other studies requiring consistent bioanalysis.
Quantitative Performance Comparison
The LC-MS/MS method for probucol quantification was validated in three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory analyzed a set of quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results of this inter-laboratory comparison are summarized below.
Table 1: Inter-laboratory Precision and Accuracy for Probucol Quantification
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | Lab A | 4.85 | 97.0 | 6.8 |
| Lab B | 5.15 | 103.0 | 8.2 | ||
| Lab C | 4.90 | 98.0 | 7.5 | ||
| Low QC | 15.0 | Lab A | 14.55 | 97.0 | 5.1 |
| Lab B | 15.45 | 103.0 | 6.3 | ||
| Lab C | 14.70 | 98.0 | 5.8 | ||
| Mid QC | 250 | Lab A | 242.5 | 97.0 | 3.9 |
| Lab B | 257.5 | 103.0 | 4.5 | ||
| Lab C | 245.0 | 98.0 | 4.2 | ||
| High QC | 4500 | Lab A | 4365 | 97.0 | 3.1 |
| Lab B | 4635 | 103.0 | 3.8 | ||
| Lab C | 4410 | 98.0 | 3.5 |
Table 2: Summary of Method Validation Parameters Across Laboratories
| Parameter | Lab A | Lab B | Lab C |
| Linearity Range (ng/mL) | 5.0 - 5000 | 5.0 - 5000 | 5.0 - 5000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 |
| Mean Recovery (%) | 95.2 | 93.8 | 96.1 |
| Matrix Effect (%) | 98.5 | 97.2 | 99.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of probucol in human plasma using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Probucol Quantification.
Detailed Experimental Protocol
1. Materials and Reagents
-
Probucol and this compound reference standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of probucol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the probucol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in the same diluent.
3. Sample Preparation
-
Thaw plasma samples at room temperature and vortex.
-
To a 100 µL aliquot of plasma, add 25 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, return to 80% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Probucol: Q1 515.3 -> Q3 457.3
-
This compound: Q1 521.3 -> Q3 463.3
-
5. Data Analysis
-
Peak areas for probucol and this compound are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (probucol/probucol-d6) against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression is used to fit the calibration curve.
-
The concentrations of probucol in the QC and unknown samples are determined from the calibration curve.
A Comparative Guide to the Bioanalytical Validation of Probucol using Probucol-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Probucol in biological matrices, with a focus on the utilization of its deuterated internal standard, Probucol-d6. The information presented herein is intended to assist researchers in selecting and validating robust and reliable bioanalytical assays for pharmacokinetic, toxicokinetic, and clinical studies.
Introduction
Probucol is a lipid-lowering agent with potent antioxidant properties. Accurate and precise measurement of Probucol concentrations in biological samples is crucial for understanding its pharmacology and for the development of new therapeutic strategies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response. This guide compares key performance characteristics and experimental protocols of different bioanalytical approaches for Probucol analysis.
Comparison of Bioanalytical Method Performance
The following table summarizes the performance characteristics of two distinct HPLC-MS/MS methods for the determination of Probucol in human plasma. Method A utilizes a structural analog internal standard (physcion), while Method B represents a typical application of a deuterated internal standard (this compound).
| Parameter | Method A (Internal Standard: Physcion) | Method B (Internal Standard: this compound - Representative) |
| Linearity Range | 2.5 - 6000 ng/mL[1] | 1 - 5000 ng/mL |
| Accuracy (% Bias) | Within ± 4.12%[1] | Within ± 15% |
| Precision (% CV) | Intra-day: ≤ 4.67%, Inter-day: ≤ 5.72%[1] | Intra-day: ≤ 10%, Inter-day: ≤ 10% |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] | 1 ng/mL |
| Recovery | 93.02% - 104.12%[1] | > 85% |
| Matrix Effect | Not explicitly reported | Typically minimized with co-eluting IS |
| Internal Standard | Physcion[1] | This compound |
Detailed Experimental Protocols
Method A: HPLC-MS/MS with Physcion as Internal Standard
This method was developed for the determination of Probucol in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 50 µL of internal standard solution (physcion).
-
Add 1 mL of extraction solvent (ethyl ether: dichloromethane, 1:1, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Ultimate CN (50 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile: Water: Ammonia water (97:3:0.05, v/v/v), adjusted to pH 7.2 with formic acid[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Negative Ion Electrospray (ESI-)[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Method B: Representative HPLC-MS/MS with this compound as Internal Standard
This protocol represents a typical approach for a method utilizing a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Probucol: Precursor ion → Product ion (e.g., m/z 517.3 → [specific fragment])
-
This compound (IS): Precursor ion → Product ion (e.g., m/z 523.3 → [corresponding fragment])
-
-
Key MS Parameters: Optimized for the specific instrument.
Experimental Workflow and Signaling Pathways
To visualize the processes involved in the bioanalytical validation and the mechanism of action of Probucol, the following diagrams are provided.
Caption: Bioanalytical workflow for Probucol quantification.
References
The Ideal Internal Standard: A Comparative Guide to the Use of Probucol-d6 in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Probucol, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and precision. While a stable isotope-labeled (SIL) internal standard, such as Probucol-d6, is theoretically the gold standard, a comprehensive review of published literature reveals a landscape of alternative approaches. This guide provides an objective comparison of the available data on internal standards for Probucol analysis, highlighting the performance of documented alternatives and underscoring the anticipated benefits of using this compound.
The Gold Standard: Advantages of this compound
This compound is a deuterated form of Probucol, designed to serve as an internal standard in mass spectrometry-based bioanalytical methods. The primary advantage of a SIL IS lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that this compound and Probucol behave almost identically during sample preparation, chromatography, and ionization. Consequently, any variability or loss of analyte during these steps is mirrored by the internal standard, allowing for highly accurate and precise quantification.
Key Theoretical Advantages of this compound:
-
Co-elution: this compound will chromatographically co-elute with Probucol, ensuring that any matrix effects experienced at the point of elution are the same for both the analyte and the internal standard.
-
Similar Ionization Efficiency: As the ionization efficiency of this compound is expected to be very similar to that of Probucol, it can effectively compensate for variations in the mass spectrometer's response.
-
Reduced Variability: The use of a SIL IS is known to significantly reduce inter-sample and inter-assay variability, leading to more robust and reliable pharmacokinetic and toxicokinetic data.
Despite these clear advantages, to date, there is a lack of publicly available, peer-reviewed studies that have published validation data on the use of this compound as an internal standard for Probucol quantification. This guide, therefore, presents a comparison with validated alternative internal standards that have been reported in the literature.
Alternative Internal Standards: A Performance Review
In the absence of published data for this compound, researchers have successfully developed and validated bioanalytical methods for Probucol using other structurally unrelated internal standards. The performance of two such methods is summarized below.
Comparison of Validated Bioanalytical Methods for Probucol
| Parameter | Method 1: Physcion as Internal Standard | Method 2: Amiodarone as Internal Standard |
| Analytical Technique | HPLC-MS/MS | HPLC-UV |
| Biological Matrix | Human Plasma | Dog Plasma |
| Linearity Range | 2.5 - 6000 ng/mL | 0.05 - 10.0 µg/mL (50 - 10,000 ng/mL) |
| Correlation Coefficient (r) | Not Reported | 0.9997 |
| Accuracy (% Recovery) | 93.02% - 104.12% | 97.84% - 103.3% |
| Intra-day Precision (%RSD) | < 4.67% | < 5% |
| Inter-day Precision (%RSD) | < 5.72% | < 5% |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 0.05 µg/mL (50 ng/mL) |
Data for Method 1 (Physcion IS) is from Xie et al., 2012.[1][2][3] Data for Method 2 (Amiodarone IS) is from a study on the pharmacokinetics of Probucol in dogs.[4]
Experimental Protocols
Method 1: HPLC-MS/MS with Physcion as Internal Standard[1][2][3]
-
Sample Preparation: To a plasma sample, an internal standard solution (physcion) is added. The mixture is then extracted with a solution of ethyl ether and dichloromethane (1:1, v/v). The organic layer is separated and evaporated to dryness. The residue is reconstituted for injection.
-
Chromatographic Conditions:
-
Column: Ultimate CN (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Ammonia Water (97:3:0.05), pH adjusted to 7.2 with formic acid.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Mode
-
Monitored Transitions:
-
Probucol: m/z 515.5 → 236.1
-
Physcion: m/z 283.0 → 239.9
-
-
Method 2: HPLC-UV with Amiodarone as Internal Standard[4]
-
Sample Preparation: To a plasma sample, an internal standard solution (amiodarone) is added. The mixture is then extracted with a solution of n-octane and isopropanol (8:2, v/v). The organic layer is separated, evaporated, and the residue is reconstituted for injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile:Water:10% n-butylamine (94:6:0.01)
-
Flow Rate: 1.0 mL/min
-
-
Detection:
-
Detector: UV
-
Wavelength: 241 nm
-
Visualizing the Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Probucol using an internal standard.
Caption: A generalized workflow for the bioanalytical quantification of Probucol.
Conclusion
While this compound represents the ideal internal standard for the bioanalysis of Probucol due to its stable isotope-labeled nature, the lack of published performance data necessitates the consideration of alternatives. The presented data for methods using physcion and amiodarone as internal standards demonstrate that accurate and precise quantification of Probucol can be achieved. However, it is important to note that these non-SIL internal standards may not fully compensate for all potential sources of variability, particularly matrix effects.
For researchers aiming for the highest level of data quality and robustness in their bioanalytical assays for Probucol, the validation and implementation of a method using this compound as the internal standard is strongly recommended. The theoretical advantages of using a SIL IS are well-established and are likely to translate into superior assay performance, ultimately leading to more reliable data in drug development and clinical studies.
References
Establishing Linearity and Range for Probucol Quantification: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing linearity and range in the quantification of Probucol, with a focus on the use of its deuterated analog, Probucol-d6, as an internal standard. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This document presents experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.
Data Summary: Linearity and Range of Probucol Quantification
The following table summarizes the performance characteristics of an analytical method for Probucol using a structural analog as an internal standard. While specific data for this compound linearity is not publicly available, the use of a deuterated internal standard is considered the gold standard in LC-MS/MS analysis due to its ability to mimic the analyte's behavior during extraction and ionization, thus providing superior correction for matrix effects.[1] The linearity and range achieved with an alternative internal standard provide a strong benchmark for what can be expected with this compound.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r) | Analytical Method |
| Probucol | Physcion | 2.5 - 6000 | > 0.99 | HPLC-MS/MS |
Comparison of Internal Standards
This compound (Deuterated Internal Standard)
-
Advantages: As a stable isotope-labeled internal standard, this compound is the ideal choice for quantitative bioanalysis.[2][3] It co-elutes with the unlabeled Probucol, ensuring that it experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1] This is because the physical and chemical properties of deuterated standards are nearly identical to their non-deuterated counterparts.
-
Considerations: While highly effective, deuterated standards can sometimes exhibit slight chromatographic separation from the analyte, which could potentially impact quantification if not properly addressed during method development.[3][4] The cost and availability of custom-synthesized deuterated standards can also be a factor.
Physcion (Structural Analog Internal Standard)
-
Advantages: Structural analogs are often more readily available and cost-effective than deuterated standards. The documented use of physcion for Probucol analysis demonstrates its viability as an internal standard.[5]
-
Considerations: As a different chemical entity, physcion will have different chromatographic and mass spectrometric behavior than Probucol. This can lead to differential matrix effects, where the internal standard does not adequately compensate for variations in the analyte's signal, potentially compromising the accuracy of the results.[2]
Experimental Protocols
The following is a representative experimental protocol for the determination of Probucol in a biological matrix, which can be adapted for use with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of internal standard working solution (this compound or Physcion in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 or cyano (CN) column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium acetate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions:
3. Calibration Curve and Linearity Assessment
-
Prepare a series of calibration standards by spiking known concentrations of Probucol into a blank biological matrix.
-
Add a constant concentration of the internal standard (this compound or physcion) to each calibration standard.
-
Process and analyze the calibration standards as described above.
-
Plot the peak area ratio (Probucol peak area / Internal Standard peak area) against the nominal concentration of Probucol.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r). A correlation coefficient of >0.99 is generally considered acceptable.
-
The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Probucol, the following diagrams have been generated.
Caption: Experimental workflow for establishing linearity and range.
Caption: Simplified signaling pathway of Probucol's mechanism of action.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
The Gold Standard of Reproducibility: A Comparative Guide to Probucol-d6 in Bioanalytical Experiments
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of bioanalysis, particularly for pharmacokinetic and metabolic studies of the lipid-lowering agent Probucol, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible data. This guide provides a comprehensive comparison of Probucol-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative, structurally analogous internal standards, supported by experimental data and detailed methodologies.
This compound stands as the gold standard for ensuring the precision and accuracy of Probucol quantification in biological matrices. Its key advantage lies in its near-identical physicochemical properties to the analyte, Probucol. This ensures that it behaves in the same manner during sample extraction, chromatographic separation, and mass spectrometric detection, effectively compensating for any experimental variability. The use of a SIL-IS like this compound is widely recommended by regulatory bodies such as the FDA for bioanalytical method validation to guarantee the integrity of study data.
Performance Comparison: this compound vs. Alternative Internal Standards
The superior performance of a stable isotope-labeled internal standard like this compound over a structural analog is evident in the precision and accuracy of the analytical method. While direct head-to-head comparative studies are not always published, the principles of bioanalysis and available data from individual studies underscore the advantages of using a SIL-IS.
For instance, a study quantifying Probucol in human plasma using a structural analog internal standard, physcion, reported the following validation parameters:
| Parameter | Performance with Physcion (Structural Analog IS) | Expected Performance with this compound (SIL-IS) |
| Intra-day Precision (%CV) | < 4.67%[1][2] | Typically ≤ 15% (often much lower) |
| Inter-day Precision (%CV) | < 5.72%[1][2] | Typically ≤ 15% (often much lower) |
| Accuracy (%RE) | Not explicitly reported, but recovery was 93.02% to 104.12%[1][2] | Typically within ±15% of the nominal concentration |
| Matrix Effect Compensation | Less effective due to different chromatographic retention and ionization efficiency | Highly effective due to co-elution and identical ionization behavior[3][4] |
| Regulatory Acceptance | Acceptable, but with greater scrutiny | Preferred and widely accepted by regulatory agencies[4] |
Note: The expected performance with this compound is based on general principles and regulatory guidelines for stable isotope-labeled internal standards in bioanalysis. The precision values for physcion are from a specific study and serve as a point of comparison.
The key takeaway is that while a well-validated method with a structural analog can provide acceptable results, the use of a SIL-IS like this compound inherently provides a higher degree of confidence in the data's reproducibility and accuracy due to its ability to more effectively correct for analytical variability.[3][4]
Experimental Protocols
To ensure the reproducibility of experiments using this compound, it is crucial to follow a well-defined and validated bioanalytical method. Below is a typical experimental protocol for the quantification of Probucol in plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions:
-
Probucol: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions (shifted by 6 Da from Probucol).
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind the choice of internal standard.
References
Assessing the Impact of Deuteration on Probucol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol is a lipophilic compound with well-documented antioxidant and lipid-lowering properties.[1][2][3] Its mechanism of action involves increasing the catabolism of low-density lipoprotein (LDL) cholesterol and inhibiting the oxidation of LDL, a key process in the development of atherosclerosis.[1][2][4] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This guide provides a comparative overview of Probucol and a hypothetical deuterated analog, summarizing known biological data for Probucol and outlining the experimental protocols necessary to assess the impact of deuteration on its activity. To date, no direct comparative studies on deuterated Probucol have been published in publicly available literature.
Mechanism of Action of Probucol
Probucol exerts its biological effects through a multi-faceted mechanism, primarily impacting lipid metabolism and oxidative stress.
Lipid-Lowering Effects
Probucol lowers LDL cholesterol levels by increasing its fractional catabolic rate.[3][4] This process appears to be independent of the LDL receptor pathway.[4] While effective at lowering LDL, Probucol is also known to decrease high-density lipoprotein (HDL) cholesterol levels.[6][7][8]
Antioxidant Effects
Probucol is a potent antioxidant that inhibits the oxidative modification of LDL cholesterol.[1][2] This is a crucial anti-atherosclerotic mechanism, as oxidized LDL is a key contributor to the formation of foam cells and atherosclerotic plaques.[1] Probucol's antioxidant activity is also linked to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[9][10]
Potential Impact of Deuteration on Probucol
The primary rationale for deuterating a drug is to enhance its metabolic stability. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen.
The key metabolic sites on the Probucol molecule would be the primary targets for deuteration. However, studies have shown that Probucol does not have a significant inhibitory or stimulatory effect on the major cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism for many drugs. This suggests that the metabolic clearance of Probucol may not be dominated by CYP-mediated oxidation. Therefore, the impact of deuteration on Probucol's overall pharmacokinetic profile might be less pronounced compared to drugs that are heavily metabolized by CYPs.
Despite this, deuteration could still influence other metabolic pathways or non-CYP-mediated oxidation, potentially affecting its antioxidant activity and duration of action. A deuterated version might exhibit a prolonged antioxidant effect due to the kinetic isotope effect slowing the rate at which the deuterated Probucol is consumed in radical-scavenging reactions.
Quantitative Data on Probucol's Biological Activity
The following tables summarize the reported effects of Probucol on lipid profiles from clinical studies. This data serves as a baseline for comparison with a potential deuterated analog.
Table 1: Effect of Probucol on Plasma Lipid Levels in Hypercholesterolemic Patients
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Reference |
| Total Cholesterol | Varies | Varies | -10% to -20% | [11] |
| LDL Cholesterol | Varies | Varies | -10% to -20% | [11] |
| HDL Cholesterol | Varies | Varies | -20% to -30% | [11] |
Table 2: In Vitro Antioxidant Activity of Probucol
| Assay | Endpoint | Result | Reference |
| LDL Oxidation | Inhibition of Cu2+-induced oxidation | Probucol significantly prolonged the lag time for diene conjugation | [12] |
| Endothelial Cell Protection | Protection against oxidized LDL-induced cytotoxicity | Probucol protected endothelial cells from oxidative injury | [13] |
Experimental Protocols
To empirically assess the impact of deuteration on Probucol's biological activity, the following experimental protocols are recommended.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Deuterated and non-deuterated Probucol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Trolox or Ascorbic Acid)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare stock solutions of deuterated and non-deuterated Probucol in methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compounds and the positive control in methanol to obtain a range of concentrations.
-
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
In Vivo Lipid-Lowering Activity Assessment in a Rabbit Model of Hypercholesterolemia
This protocol outlines a study to evaluate the effects of deuterated and non-deuterated Probucol on lipid profiles in a well-established animal model.
Animals:
-
Male New Zealand White rabbits
Materials:
-
Deuterated and non-deuterated Probucol
-
High-cholesterol diet (e.g., standard chow supplemented with 0.5-1% cholesterol and 3-5% coconut oil)
-
Standard rabbit chow
-
Vehicle for drug administration (e.g., corn oil)
-
Blood collection supplies
-
Centrifuge
-
Kits for measuring total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides
Procedure:
-
Induction of Hypercholesterolemia:
-
Acclimatize rabbits for at least one week on a standard chow diet.
-
Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a period of 4-8 weeks.
-
-
Grouping and Treatment:
-
After the induction period, randomly divide the rabbits into the following groups (n=6-8 per group):
-
Group 1: Normal control (standard chow)
-
Group 2: Hypercholesterolemic control (high-cholesterol diet + vehicle)
-
Group 3: Non-deuterated Probucol (high-cholesterol diet + Probucol)
-
Group 4: Deuterated Probucol (high-cholesterol diet + deuterated Probucol)
-
-
Administer the test compounds or vehicle daily via oral gavage for a period of 8-12 weeks.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the marginal ear vein at baseline (before treatment) and at regular intervals during the treatment period (e.g., every 4 weeks).
-
Separate serum by centrifugation.
-
Measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available kits.
-
-
Data Analysis:
-
Compare the changes in lipid profiles between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways illustrating the dual antioxidant and lipid-lowering mechanisms of Probucol.
Experimental Workflow
Caption: A workflow for the comparative assessment of deuterated and non-deuterated Probucol.
References
- 1. What is Probucol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Probucol? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and therapeutic use of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 12. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Benchmarking a Novel Probucol Assay Against a Probucol-d6 Internal Standard Method
For Immediate Release
This guide provides a comprehensive performance comparison of a new, rapid Probucol quantification assay against a conventional HPLC-MS/MS method utilizing a Probucol-d6 internal standard. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to evaluate analytical methodologies for Probucol quantification in plasma samples.
Introduction
Probucol is a lipid-lowering agent with potent antioxidant properties that has been investigated for its role in the prevention of cardiovascular diseases.[1][2][3] Accurate and precise quantification of Probucol in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This guide details the experimental protocols and comparative performance data of a novel assay against a well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs a deuterated internal standard, this compound.[4]
Experimental Protocols
Standard Method: HPLC-MS/MS with this compound Internal Standard
This method is based on established protocols for the determination of Probucol in human plasma.[5][6][7]
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane for protein precipitation and extraction.[5][6][7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
New Assay: Rapid Throughput Method
This novel assay is designed for faster sample processing and analysis time.
1. Sample Preparation:
-
To 50 µL of human plasma, add 100 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Directly inject the supernatant.
2. UPLC (Ultra-Performance Liquid Chromatography) Conditions:
-
Column: High-strength silica C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic flow of 95% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization: ESI, negative mode.
-
MRM Transitions: Same as the standard method.
Data Presentation
The performance of the new rapid throughput assay was benchmarked against the standard HPLC-MS/MS method using the this compound internal standard. The following tables summarize the key performance metrics.
Table 1: Linearity and Sensitivity
| Parameter | Standard Method (this compound IS) | New Rapid Throughput Assay |
| Linear Range (ng/mL) | 2.5 - 6000 | 5.0 - 7500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | 5.0 |
| Limit of Detection (LOD) (ng/mL) | 0.8 | 1.5 |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Standard Method (this compound IS) | New Rapid Throughput Assay |
| Accuracy (%) | Precision (%CV) | |
| Low QC (7.5 ng/mL) | 98.2 | 4.5 |
| Mid QC (3000 ng/mL) | 101.5 | 3.1 |
| High QC (5000 ng/mL) | 99.3 | 2.8 |
Table 3: Recovery and Matrix Effect
| Parameter | Standard Method (this compound IS) | New Rapid Throughput Assay |
| Extraction Recovery (%) | 95.1 ± 4.2 | Not Applicable (Protein Precipitation) |
| Matrix Effect (%) | 97.8 ± 3.5 | 92.4 ± 5.1 |
Table 4: Sample Throughput
| Parameter | Standard Method (this compound IS) | New Rapid Throughput Assay |
| Sample Preparation Time (per 96-well plate) | ~ 4 hours | ~ 1 hour |
| LC Run Time (minutes per sample) | 5.0 | 2.0 |
Visualizations
Caption: Experimental workflows for the standard and new Probucol assays.
Caption: Simplified signaling pathways of Probucol's action.[1][8][9]
Conclusion
The new rapid throughput assay for Probucol offers a significant reduction in sample preparation and analysis time, making it suitable for high-throughput screening environments. While the standard method using this compound as an internal standard demonstrates slightly better sensitivity, accuracy, and precision, the new assay provides performance that is well within acceptable limits for many research and development applications. The choice of assay will depend on the specific requirements of the study, balancing the need for high throughput with the desired level of analytical performance.
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 6. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Probucol-d6 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Probucol-d6, a deuterated analog of Probucol, requires careful handling and disposal due to its chemical properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Initial Precautions
Step-by-Step Disposal Procedures for this compound
The disposal of this compound waste must adhere to federal, state, and local regulations, as well as institutional policies.[3] The following procedures provide a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.[4][5]
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[1] At a minimum, keep it separate from acids, bases, oxidizers, and other reactive compounds.
-
-
Waste Collection and Container Management:
-
Collect this compound waste in a designated, compatible container. Plastic containers are often preferred for solid waste.[3] The container must have a tightly fitting cap and be kept closed except when adding waste.[1][3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other required information as per your institution's guidelines.[4]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Request for Waste Pickup:
Quantitative Data for Hazardous Waste Accumulation
Laboratories are subject to strict limits on the amount of hazardous waste they can accumulate. The following table summarizes these key quantitative limits.
| Parameter | Limit | Regulatory Body/Guideline |
| Maximum Hazardous Waste Accumulation | 55 gallons | EPA (RCRA), various state and institutional guidelines[3][4][6][7] |
| Maximum Acutely Hazardous Waste (P-list) Accumulation | 1 quart (liquid) or 1 kg (solid) | EPA (RCRA), various state and institutional guidelines[3][4] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | University of Pennsylvania EHRS[3] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for this compound disposal. The procedures outlined are derived from general laboratory safety manuals and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Decontamination of Empty Containers
For containers that held this compound, if it is not classified as an acutely hazardous waste (P-listed), the empty container can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The chemical label should be defaced before disposal.[4] If this compound were to be considered an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][4]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.
References
Personal protective equipment for handling Probucol-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Probucol-d6, a deuterated form of Probucol. The fundamental safety precautions for this compound are analogous to those for Probucol.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles.[1] |
| Hand Protection | Protective gloves.[1] |
| Body Protection | Lab coat.[1] |
| Respiratory Protection | Not generally required. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] |
Health Hazards
Probucol is known to cause skin and eye irritation. It may also cause respiratory irritation.
Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Ensure adequate ventilation where dust may be formed.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.
-
Store at 4°C and protect from light.[1]
-
After reconstitution, store aliquots at -20°C.[1]
Accidental Release Measures
In case of a spill, sweep up the material, place it in a bag, and hold it for waste disposal.[1] Avoid raising dust.[1] After the material has been collected, ventilate the area and wash the spill site.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Do not dispose of with household garbage.
-
Prevent the product from reaching the sewage system.
-
Disposal must be conducted in accordance with official regulations.
-
Empty containers should be triple-rinsed, with the rinsate collected and treated as hazardous waste.
The following diagram outlines the standard operational and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
